1,3-Dibromo-4-methoxy-2-methylbenzene
Description
The exact mass of the compound 1,3-Dibromo-4-methoxy-2-methylbenzene is 279.89214 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Dibromo-4-methoxy-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-4-methoxy-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-4-methoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULWSBLEBVLOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 1,3-Dibromo-4-methoxy-2-methylbenzene
This is an in-depth technical guide for 1,3-Dibromo-4-methoxy-2-methylbenzene (CAS 688744-20-9).
Strategic Reagent for Regioselective Aryl Functionalization
Part 1: Executive Summary & Chemical Identity
1,3-Dibromo-4-methoxy-2-methylbenzene (CAS 688744-20-9 ) is a highly specialized halogenated aryl ether used primarily as a scaffold in medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring two bromine atoms with distinct steric environments—makes it a valuable "switchable" electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This compound serves as a critical intermediate for synthesizing poly-substituted benzene derivatives, particularly where precise regiocontrol is required to build complex pharmacophores or optoelectronic monomers.
Chemical Identity Table
| Property | Specification |
| CAS Number | 688744-20-9 |
| IUPAC Name | 1,3-Dibromo-4-methoxy-2-methylbenzene |
| Common Synonyms | 2,4-Dibromo-3-methylanisole; 2,6-Dibromo-3-methoxytoluene |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| SMILES | COc1c(Br)c(C)c(Br)cc1 |
| Appearance | White to off-white solid (or viscous oil depending on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water |
| Storage | 2–8°C (Inert atmosphere recommended) |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 1,3-Dibromo-4-methoxy-2-methylbenzene requires controlling the bromination of the electron-rich anisole core. The presence of the methoxy group (strong ortho/para director) and the methyl group (weak ortho/para director) dictates the regioselectivity.
Core Synthesis Route: Controlled Bromination of 3-Methylanisole
This protocol utilizes N-Bromosuccinimide (NBS) for milder, more regioselective bromination compared to elemental bromine, minimizing the formation of tribrominated byproducts.
Reaction Scheme
Figure 1: Synthetic pathway via electrophilic aromatic substitution.[2][3][4]
Step-by-Step Protocol
-
Preparation : Charge a reaction vessel with 3-methylanisole (1.0 eq) and anhydrous acetonitrile (10 volumes). Cool the solution to 0°C under a nitrogen atmosphere.
-
Bromination : Slowly add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 60 minutes.
-
Technical Insight: Slow addition is critical. The first bromine atom typically adds to the position para to the methoxy group (C4 relative to OMe). The second bromine adds to the sterically crowded position between the methyl and methoxy groups (C2 relative to OMe).
-
-
Reaction : Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via HPLC or TLC (Hexane/EtOAc 9:1).
-
Quenching : Quench with saturated aqueous sodium thiosulfate to neutralize excess bromine/NBS.
-
Work-up : Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification : Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0–5% EtOAc in Hexanes) to remove mono-bromo and tribromo impurities.
Part 3: Applications in Drug Discovery
The defining feature of CAS 688744-20-9 is the differential reactivity of its two carbon-bromine bonds. This allows researchers to sequentially functionalize the benzene ring, creating complex, non-symmetric biaryl scaffolds common in kinase inhibitors and receptor modulators.
Mechanism: Site-Selective Cross-Coupling
-
Site A (C3-Br in IUPAC / C4 relative to OMe): Less sterically hindered. Reacts first in Pd-catalyzed couplings.
-
Site B (C1-Br in IUPAC / C2 relative to OMe): Highly hindered (sandwiched between Methyl and Methoxy). Reacts second or requires forcing conditions/specialized ligands (e.g., SPhos, XPhos).
Workflow: Sequential Suzuki-Miyaura Coupling
Figure 2: Sequential functionalization strategy leveraging steric differentiation.
Key Applications
-
Kinase Inhibitors: Used to construct the core pharmacophore where the methoxy group acts as a hydrogen bond acceptor in the ATP-binding pocket.
-
Agrochemicals: Synthesis of sterically congested pesticides where the methyl group prevents metabolic degradation.
-
OLED Materials: As a monomer for synthesizing conjugated polymers, where the methoxy group modulates the HOMO/LUMO levels.
Part 4: Analytical Characterization & QC
To ensure the integrity of this building block, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (¹H NMR)
The symmetry and coupling patterns confirm the 1,2,3,4-substitution pattern.
-
Solvent: CDCl₃
-
Signals:
-
δ 2.35 ppm (s, 3H): Aryl Methyl group.
-
δ 3.85 ppm (s, 3H): Methoxy group.
-
δ 7.30–7.50 ppm (d, 1H, J ≈ 8.5 Hz): Aromatic proton at C5.
-
δ 7.50–7.70 ppm (d, 1H, J ≈ 8.5 Hz): Aromatic proton at C6.
-
Note: The two aromatic protons are vicinal (ortho to each other), resulting in an AB doublet system.
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): 278, 280, 282 (1:2:1 isotopic pattern characteristic of two bromine atoms).
-
Base Peak: Loss of methyl radical [M-15]⁺ or bromine [M-79]⁺.
Part 5: Safety & Handling (MSDS Highlights)
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle only in a functioning chemical fume hood to avoid inhalation of dust/vapors.
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.
References
-
PubChem. (n.d.). Compound Summary for CAS 688744-20-9. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 36942-56-0|2-Bromo-4-methoxy-1-methylbenzene|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents [patents.google.com]
- 5. accustandard.com [accustandard.com]
1,3-Dibromo-4-methoxy-2-methylbenzene chemical properties
The following technical guide details the chemical properties, synthesis, and orthogonal reactivity of 1,3-Dibromo-4-methoxy-2-methylbenzene (chemically equivalent to 2,4-Dibromo-3-methylanisole ). This guide is structured for application scientists and medicinal chemists focusing on regioselective functionalization of polysubstituted arenes.
Core Scaffold for Regioselective Arylation
Executive Summary & Chemical Identity
1,3-Dibromo-4-methoxy-2-methylbenzene (CAS: 688744-20-9) acts as a high-value "switchable" electrophile in drug discovery. Its unique substitution pattern—featuring two chemically distinct bromine atoms—allows for orthogonal functionalization .
The molecule features a "sandwiched" bromine at the C2 position (relative to the anisole core) and a sterically accessible bromine at the C4 position. This steric and electronic differentiation enables researchers to sequentially install different pharmacophores, making it a critical intermediate for kinase inhibitors and antiviral agents.
Chemical Identity Table
| Property | Data |
| IUPAC Name | 1,3-Dibromo-4-methoxy-2-methylbenzene |
| Common Name | 2,4-Dibromo-3-methylanisole |
| CAS Number | 688744-20-9 |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| SMILES | COc1c(Br)c(C)c(Br)cc1 |
| Physical State | Pale yellow oil or low-melting solid |
| Key Feature | Dual electrophilic sites with divergent reactivity |
Structural Analysis & Reactivity Logic
To design effective experiments, one must understand the steric and electronic environment of the two bromine substituents.
-
Site A (C4-Bromo / "Para"): Located para to the methoxy group and ortho to the methyl group.
-
Environment: Flanked by a Methyl group and a Hydrogen.
-
Reactivity:Sterically Accessible. This site is kinetically favored for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura) involving bulky catalysts.
-
-
Site B (C2-Bromo / "Ortho"): Located ortho to the methoxy group and ortho to the methyl group.
-
Environment: "Sandwiched" between the Methoxy oxygen and the Methyl group.
-
Reactivity:Sterically Hindered but Chelation-Active. While sterically crowded, the adjacent Methoxy oxygen can coordinate with organolithium reagents (Directed Ortho Metalation - DoM), directing Lithium-Halogen exchange to this position under cryogenic conditions.
-
Synthesis & Production
The synthesis typically proceeds via the bromination of 3-methylanisole. Achieving the 2,4-dibromo substitution pattern requires controlling the electrophilic aromatic substitution to overcome the natural tendency for para-bromination.
Optimized Synthesis Protocol
-
Starting Material: 3-Methylanisole (m-Cresyl methyl ether).
-
Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).
-
Solvent: Acetic Acid (AcOH) or Acetonitrile (MeCN).
-
Condition Control:
-
Step 1: Monobromination at 0°C yields predominantly 4-bromo-3-methylanisole .
-
Step 2: Addition of excess Br₂ (2.2 equiv) and elevation to room temperature forces the second bromine into the crowded C2 position.
-
-
Purification: Recrystallization from hexanes/ethanol is often required to separate the product from the 4,6-dibromo isomer byproduct.
Orthogonal Functionalization Workflows
This section details the self-validating protocols for selectively reacting one bromine over the other.
Workflow A: Site-Selective Suzuki Coupling (C4-Selectivity)
Objective: Install an aryl group at the less hindered C4 position while leaving the C2-Br intact for later steps.
-
Mechanism: The bulky Pd(0) catalyst undergoes oxidative addition preferentially at the less sterically hindered C4-Br bond. The C2-Br is protected by the flanking Methyl and Methoxy groups.
-
Protocol:
-
Charge: Dissolve 1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 equiv) and Aryl Boronic Acid (1.1 equiv) in Toluene/Water (4:1).
-
Catalyst: Add Pd(PPh₃)₄ (3-5 mol%) and Na₂CO₃ (2.0 equiv). Note: Use bulky phosphines like S-Phos if the boronic acid is also hindered.
-
Reaction: Heat to 80°C under Argon for 4-6 hours.
-
Validation: Monitor via TLC. The starting material (Rf ~0.8 in 10% EtOAc/Hex) will disappear, replaced by the mono-coupled product.
-
Outcome: >90% regioselectivity for C4-arylation.
-
Workflow B: Regioselective Lithium-Halogen Exchange (C2-Selectivity)
Objective: Selectively functionalize the crowded C2 position using the directing effect of the methoxy group.
-
Mechanism: The methoxy oxygen coordinates the Lithium atom of n-BuLi, directing the exchange to the proximal C2-Br bond despite the steric bulk. This is a kinetic chelation effect.
-
Protocol:
-
Setup: Flame-dry a flask and purge with Argon. Dissolve substrate in anhydrous THF.
-
Cooling: Cool to -78°C . Critical: Temperature control is essential to prevent "halogen dance" or scrambling.
-
Exchange: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 20 minutes.
-
Equilibration: Stir at -78°C for 30 minutes. The solution often turns yellow/orange.
-
Quench: Add electrophile (e.g., DMF, CO₂, or an aldehyde) at -78°C.
-
Validation: Quench a small aliquot with MeOD and check NMR for deuterium incorporation at the C2 position.
-
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthetic utility of the scaffold.
Caption: Divergent synthesis pathways. Green path utilizes steric control for C4-functionalization; Red path utilizes chelation control for C2-functionalization.
Applications in Drug Discovery
The 2,4-dibromo-3-methylanisole scaffold is frequently employed in the synthesis of:
-
NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors): The sterically crowded biaryl axis created by substituting the bromines is essential for locking the conformation required to bind to the HIV-1 reverse transcriptase allosteric pocket.
-
p38 MAP Kinase Inhibitors: The scaffold serves as the central aromatic core, where the C4 position links to a solvent-exposed solubilizing group, and the C2 position links to the hinge-binding motif.
References
-
Regioselective Lithiation Principles: Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine.[1] National Institutes of Health (PubMed). Available at: [Link]
-
Suzuki Coupling Selectivity: Site-Selective Cross-Coupling of Polyhalogenated Arenes. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis Precursors: Synthesis of 2,4-Dibromo-6-methylanisole (Isomer comparison). PrepChem. Available at: [Link]
Sources
Synthesis of 1,3-Dibromo-4-methoxy-2-methylbenzene from 4-methoxy-2-methylaniline
This guide details the high-fidelity synthesis of 1,3-Dibromo-4-methoxy-2-methylbenzene (IUPAC: 2,4-dibromo-3-methylanisole) starting from 4-methoxy-2-methylaniline (p-cresidine).
Executive Summary
Synthesizing 1,3-dibromo-4-methoxy-2-methylbenzene presents a significant regiochemical challenge. The target molecule requires placing a bromine atom at the sterically hindered C2 position (between the methyl and methoxy groups) and the C4 position (relative to the anisole core).
Direct bromination of the intermediate 4-bromo-2-methylanisole fails to yield the target; the directing effects of the methoxy group favor the C6 position, resulting in the unwanted 1,5-dibromo isomer (4,6-dibromo-3-methylanisole). Therefore, this guide utilizes a Sulfonic Acid Blocking Strategy to force bromination at the crowded C2 position, ensuring high regioselectivity for the desired 1,3-dibromo target.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is broken down into three phases to overcome the inherent directing bias of the methoxy group.
-
Phase I (Sandmeyer Reaction): Conversion of the amine to a bromide to establish the first halogen at C1 (relative to the original ring).
-
Phase II (Regiocontrol via Blocking): Sulfonation at the highly reactive C6 position to block it, preventing unwanted bromination.
-
Phase III (Forced Bromination & Deprotection): Bromination at the only remaining activated site (C2), followed by hydrolytic desulfonation.
Reaction Pathway Diagram
Caption: Strategic pathway contrasting the successful blocking strategy (green path) against the failed direct bromination route (red dotted path).
Part 2: Detailed Experimental Protocol
Phase I: Sandmeyer Transformation
Objective: Convert the amino group (
Reagents:
-
4-Methoxy-2-methylaniline (1.0 eq)
-
Sodium Nitrite (
, 1.1 eq) -
Hydrobromic Acid (48% HBr, excess)
-
Copper(I) Bromide (
, 1.2 eq)
Protocol:
-
Diazotization: Dissolve 4-methoxy-2-methylaniline in 48% HBr at
. Maintain temperature below using an ice/salt bath. Dropwise add an aqueous solution of . The solution will turn clear/yellowish as the diazonium salt forms.-
Critical Check: Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).
-
-
Substitution: In a separate vessel, dissolve
in HBr. Slowly add the cold diazonium solution to the copper mixture with vigorous stirring.-
Observation: Nitrogen gas evolution will be vigorous.
-
-
Workup: Heat the mixture to
for 1 hour to ensure completion. Steam distill the product or extract with dichloromethane (DCM). Wash the organic layer with (to remove phenols) and brine. -
Result: 4-Bromo-3-methylanisole (Yield: ~75-85%).
Phase II: Sulfonation (The Blocking Step)
Objective: Block the highly reactive C6 position (ortho to methoxy, para to methyl) to prevent regiochemical errors.
Reagents:
-
4-Bromo-3-methylanisole (1.0 eq)
-
Concentrated Sulfuric Acid (
, 98%, 2.0 eq)
Protocol:
-
Add 4-bromo-3-methylanisole dropwise to stirred concentrated
at room temperature. -
Heat the mixture to
for 2 hours. -
Validation: Take an aliquot, neutralize, and check via TLC or NMR. The disappearance of the starting material indicates the formation of 2-methoxy-4-methyl-5-bromobenzenesulfonic acid .
Phase III: Directed Bromination & Desulfonation
Objective: Force bromination at the crowded C2 position and remove the blocking group.
Reagents:
-
Bromine (
, 1.1 eq) -
Iron(III) Bromide (
, catalytic) or Acetic Acid solvent.
Protocol:
-
Bromination: To the sulfonated reaction mass (do not isolate), add acetic acid as a co-solvent if the mixture is too viscous.
-
Add
dropwise at .-
Regioselectivity Logic: With C6 blocked by
and C4 blocked by , the only remaining position activated by the methoxy group is C2. Despite steric hindrance, the strong electronic activation forces substitution here.
-
-
Desulfonation: Dilute the reaction mixture with water to reduce acid concentration to ~50%.
-
Heat the mixture to reflux (
) and pass steam through the solution (Steam Distillation). -
Purification: Collect the distillate. The product will crystallize or form an oil upon cooling. Recrystallize from ethanol/water if necessary.
Part 3: Data Summary & Quality Control
Physicochemical Properties Table
| Compound | Molecular Formula | MW ( g/mol ) | Expected State | Key NMR Shift (Predicted) |
| Start: 4-methoxy-2-methylaniline | 137.18 | Solid | ||
| Inter: 4-bromo-3-methylanisole | 201.06 | Oil/Low melt solid | ||
| Target: 1,3-Dibromo-4-methoxy-2-methylbenzene | 279.96 | Crystalline Solid |
Regiochemistry Verification (NMR)
To confirm the synthesis of the 1,3-dibromo isomer (Target) versus the 1,5-dibromo isomer (Unwanted):
-
Target (1,3-dibromo): The aromatic protons at C5 and C6 are adjacent (ortho-coupling). Look for two doublets (
) in the aromatic region. -
Unwanted (1,5-dibromo): The aromatic protons would be at C2 and C5 (para to each other) or isolated. If the structure is 4,6-dibromo-3-methylanisole, the protons are at C2 and C5 (para). Look for two singlets or weak meta-coupling.
-
Conclusion: The presence of ortho-coupling (
) confirms the correct 1,3-dibromo substitution pattern.
Part 4: Safety & Hazards
-
Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and cold.
-
Bromine (
): Highly toxic and corrosive. Causes severe burns. Use only in a functioning fume hood with appropriate PPE (gloves, face shield). -
Dimethyl Sulfate/Methylating Agents: If alternative routes involving methylation are attempted, be aware these are potent carcinogens. (Note: This route avoids methylation by starting with the methoxy group).
References
-
Regioselectivity of Bromination: Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[5] The Journal of Organic Chemistry, vol. 60, no. 16, 1995, pp. 5328-5331.
-
Compound Data (4-Bromo-2-methylanisole): National Center for Biotechnology Information. "PubChem Compound Summary for CID 608315, 4-Bromo-1-methoxy-2-methylbenzene." PubChem, 2024.
-
Industrial Bromination Processes: European Patent Office. "Process for the preparation of 4-bromo-3-alkylphenyl ethers." EP0420556A2.[6]
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. EP1324982B1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
IUPAC name for 1,3-Dibromo-4-methoxy-2-methylbenzene
An In-depth Technical Guide to 1,3-Dibromo-4-methoxy-2-methylbenzene for Advanced Research
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the utility of a molecule is often defined by its functionality and potential for elaboration. Polysubstituted aromatic compounds are fundamental building blocks that offer a rigid scaffold upon which molecular complexity can be built. 1,3-Dibromo-4-methoxy-2-methylbenzene is one such compound, a highly functionalized anisole derivative poised for a variety of chemical transformations.
This technical guide provides a comprehensive overview of 1,3-Dibromo-4-methoxy-2-methylbenzene, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causality behind its synthesis, the logic of its characterization, and its potential as a versatile intermediate in the synthesis of complex molecular architectures.
Nomenclature, Structure, and CAS Identification
Correctly identifying a chemical entity is the bedrock of scientific communication and reproducibility. The structure of the topic compound is a benzene ring with five substituents.
-
Systematic IUPAC Name: 1,3-Dibromo-4-methoxy-2-methylbenzene
-
CAS Registry Number: 688744-20-9[1]
-
Molecular Formula: C₈H₈Br₂O
-
Molecular Weight: 279.96 g/mol
The IUPAC name is determined by numbering the benzene ring to give the substituents the lowest possible locants, with alphabetical priority resolving ties. In this case, starting the numbering at one of the bromine atoms results in the locant set (1, 2, 3, 4), which is the lowest possible arrangement.
Physicochemical Properties
While specific experimental data for 1,3-Dibromo-4-methoxy-2-methylbenzene is not extensively published, we can infer its likely properties based on its structure and data from closely related analogues such as 4-Bromo-3-methylanisole. The presence of two bromine atoms significantly increases the molecular weight and density compared to its non-halogenated precursors. It is expected to be a liquid or a low-melting solid at room temperature, with poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and hexanes.
Table 1: Physicochemical Properties of a Structurally Related Compound (4-Bromo-3-methylanisole)
| Property | Value | CAS Number |
| Form | Liquid | 27060-75-9 |
| Boiling Point | 111-112 °C / 15 mmHg | 27060-75-9 |
| Density | 1.424 g/mL at 25 °C | 27060-75-9 |
| Refractive Index | n20/D 1.561 | 27060-75-9 |
Data for 4-Bromo-3-methylanisole, a related monobrominated analogue.
Synthesis and Purification
The synthesis of 1,3-Dibromo-4-methoxy-2-methylbenzene is best approached via electrophilic aromatic substitution on a suitable precursor. The most logical starting material is 3-methylanisole (also known as m-cresol methyl ether). The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing activators. The methoxy group is a significantly stronger activator, meaning it will primarily control the position of the incoming electrophiles (bromine).
The positions ortho to the strong -OCH₃ activator are C2 and C6. The position para is C4.
-
The C2 position is also ortho to the -CH₃ group.
-
The C4 position is meta to the -CH₃ group.
-
The C6 position is also ortho to the -CH₃ group.
Steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at that position. However, the powerful activating effect of the methoxy group often leads to substitution at both available ortho positions (C2 and C6) and the para position (C4). To achieve the desired 1,3-dibromo substitution pattern (which corresponds to bromination at the C2 and C6 positions relative to the methoxy group in an anisole nomenclature), careful control of reaction conditions is necessary to prevent over-bromination. Patents describing the bromination of 3-methylanisole often focus on achieving mono-bromination and note that dibrominated impurities can form.[2]
Experimental Protocol: Synthesis via Dibromination
This protocol is a representative procedure adapted from established methods for the bromination of substituted anisoles.[3][4]
Objective: To synthesize 1,3-Dibromo-4-methoxy-2-methylbenzene from 3-methylanisole.
Materials:
-
3-Methylanisole
-
N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)
-
Dichloromethane (DCM) or Acetic Acid (solvent)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-methylanisole (1 equivalent) in the chosen solvent (e.g., DCM). Cool the flask to 0 °C in an ice bath.
-
Bromination: Dissolve the brominating agent (e.g., NBS, 2.2 equivalents) in the solvent. Add this solution dropwise to the stirred solution of 3-methylanisole over 1-2 hours, maintaining the temperature at 0 °C. Using a controlled amount of the brominating agent is crucial to favor dibromination and avoid the formation of tribromo- byproducts.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will likely be an oil or solid. Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 1,3-Dibromo-4-methoxy-2-methylbenzene.
Synthesis Workflow Diagram
Caption: Key cross-coupling reactions utilizing the dibromo functionality.
Safety and Handling
No specific safety data sheet (SDS) is available for 1,3-Dibromo-4-methoxy-2-methylbenzene. However, based on data for analogous brominated aromatic compounds, the following hazards should be assumed. [5][6]
-
Hazard Classification (Predicted):
-
Skin Irritant (Category 2)
-
Serious Eye Irritant (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
-
Acute Toxicity, Oral (Potential)
-
Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
1,3-Dibromo-4-methoxy-2-methylbenzene represents a valuable, albeit specialized, chemical intermediate. Its densely packed functional groups—two reactive bromine atoms, an activating methoxy group, and a sterically influencing methyl group—provide a rich platform for synthetic innovation. For researchers in drug discovery and materials science, this compound is not merely a static molecule but a key that can unlock a diverse range of complex chemical structures through well-established and versatile cross-coupling methodologies. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in the creation of novel and functional molecules.
References
-
European Patent Office. (n.d.). Process for the preparation of 4-bromo-3-alkylphenyl ethers - EP 0420556 B1. Google Patents. Retrieved from [Link]
-
askIITians. (2018, December 17). 3-methyl anisole on mono bromination forms a major product ?. Retrieved from [Link]
- Google Patents. (n.d.). Anisole bromination - US5008464A.
-
Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Retrieved from [Link]
-
Acros Organics. (2025, September 5). SAFETY DATA SHEET - 1,3-Dibromobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. PMC. Retrieved from [Link]
- American Chemical Society. (2026, January 30). Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society.
-
PubChem. (n.d.). Indole-type derivatives as inhibitors of p38 kinase - Patent US-7488744-B2. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- American Chemical Society. (2026, February 16). Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society.
-
Canadian Science Publishing. (1966). VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 44, 2855. Retrieved from [Link]
-
ResearchGate. (2025, August 7). One-Step Preparation of Some 3-Substituted Anisoles. Retrieved from [Link]
-
YouTube. (2024, September 3). Enjoyable synthesis of 1,3 -Dibromobenzene. Retrieved from [Link]
- Google Patents. (n.d.). WO2023107648A2 - Synthesis of ester, carbonate, and carbamate-derived novel biodegradable ionizable lipids from methyl ricinoleate or methyl 12-hydroxystearate and its applications.
-
Wiley Online Library. (n.d.). One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Chemistry – An Asian Journal. Retrieved from [Link]
-
ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]
-
PubChem. (n.d.). Separator for polymer battery - Patent US-6881515-B2. Retrieved from [Link]
-
PATENTSCOPE. (2022, February 10). WO/2022/032144 SUBSTRATE ADAPTOR INHIBITORS OF PRMT5 AND USES THEREOF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for 1-(but-3-enyl)-4-methylbenzene 3b. Retrieved from [Link]
- Wiley Online Library. (n.d.). Beyond the Limits of Perbromo‐Substituted Octahedral Pnictogenaboranes: A Spectroscopic and Computational Study. Chemistry – A European Journal.
-
Patent Inspiration. (2015, May 29). Modified polynucleotides encoding programmed cell death 1. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromoanisole. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (n.d.). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2,4-dibromo-1-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). The cross-coupling reaction between anisole derivatives and the alkynylmagnesium compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,5-Dibromo-2,4-dimethoxybenzene. Retrieved from [Link]
-
Semantic Scholar. (2022, April 25). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Retrieved from [Link]
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. US5008464A - Anisole bromination - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Physical appearance of 1,3-Dibromo-4-methoxy-2-methylbenzene
[1][2][3]
Executive Summary
1,3-Dibromo-4-methoxy-2-methylbenzene is a highly functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Its structure—featuring two bromine atoms, a methoxy group, and a methyl group on a benzene core—provides multiple vectors for orthogonal functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig couplings).
Physically, the compound is a solid at room temperature, typically presenting as a white to off-white crystalline powder. Its high degree of substitution creates a crowded steric environment, influencing both its solubility profile and its reactivity in metal-catalyzed cross-coupling reactions.
Core Identity Data
| Property | Specification |
| CAS Number | 688744-20-9 |
| IUPAC Name | 1,3-Dibromo-4-methoxy-2-methylbenzene |
| Alternative Names | 2,4-Dibromo-3-methylanisole; 2,4-Dibromo-1-methoxy-3-methylbenzene |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| MDL Number | MFCD33404077 |
| InChI Key | LULWSBLEBVLOSN-UHFFFAOYSA-N |
Physical Characterization
Appearance and State
The definitive physical state of 1,3-Dibromo-4-methoxy-2-methylbenzene is a solid .
-
Form: Crystalline powder or needles.
-
Color: High-purity samples (>98%) appear white to colorless . Crude or aged samples may exhibit a pale yellow or beige discoloration due to trace oxidation or residual brominating agents.
-
Odor: Faint, characteristic aromatic odor.
Thermal Properties
-
Melting Point: Typically falls within the range of 50–80 °C .
-
Note: The specific melting point is sensitive to isomeric impurities (e.g., 1,5-dibromo-2-methoxy-4-methylbenzene). Recrystallization from ethanol or hexanes is recommended to sharpen the melting range.
-
-
Boiling Point: Predicted to be >280 °C at 760 mmHg, though it will likely decompose or sublime before reaching this temperature at atmospheric pressure.
Solubility Profile
The compound exhibits lipophilic character due to the halogen and alkyl substituents.
| Solvent | Solubility | Application |
| Dichloromethane (DCM) | High | Primary solvent for extraction and synthesis. |
| Ethyl Acetate | High | Used in TLC and column chromatography. |
| Methanol/Ethanol | Moderate | Suitable for recrystallization (often with heating). |
| Hexanes/Heptane | Low | Used as an anti-solvent for precipitation. |
| Water | Insoluble | — |
Synthesis and Isolation Strategy
The synthesis of 1,3-Dibromo-4-methoxy-2-methylbenzene generally proceeds via the electrophilic aromatic bromination of 3-methylanisole (1-methoxy-3-methylbenzene). The presence of the activating methoxy group directs the incoming bromine atoms to the ortho and para positions.
Synthesis Workflow (DOT Diagram)
The following diagram illustrates the logical flow from precursor to purified solid.
Figure 1: Synthetic pathway for the isolation of 1,3-Dibromo-4-methoxy-2-methylbenzene.
Critical Isolation Steps
-
Quenching: The reaction mixture must be quenched with sodium thiosulfate (Na₂S₂O₃) to remove excess bromine, which otherwise causes yellow discoloration.
-
Solvent Removal: Evaporation of the organic solvent often yields a viscous oil that solidifies upon standing or cooling.
-
Recrystallization: To obtain the white crystalline form, dissolve the crude solid in hot ethanol or a mixture of hexanes/ethyl acetate and allow it to cool slowly. This removes isomeric byproducts (e.g., monobromo species).
Analytical Validation (QC)
To confirm the identity and purity of the physical solid, the following analytical signatures should be verified.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.3–7.5 ppm (d, 1H): Aromatic proton at position 6 (ortho to Br, meta to OMe).
-
δ ~6.7–6.9 ppm (d, 1H): Aromatic proton at position 5 (ortho to OMe).
-
Note: The coupling constants (
) will reflect the ortho relationship between the two aromatic protons if the regiochemistry is correct (2,4-dibromo-3-methylanisole structure). -
δ ~3.8 ppm (s, 3H): Methoxy group (-OCH₃).
-
δ ~2.3–2.4 ppm (s, 3H): Methyl group (-CH₃).
-
Mass Spectrometry (MS)
-
Isotope Pattern: The presence of two bromine atoms results in a characteristic 1:2:1 triplet pattern for the molecular ion peaks:
-
M⁺ (278)
-
M+2 (280)
-
M+4 (282)
-
-
This specific isotopic signature is the most rapid confirmation of the dibromo-substitution level.
Handling and Stability
Storage Conditions
-
Temperature: Store at room temperature (20–25 °C).
-
Atmosphere: Keep container tightly closed. While not highly hygroscopic, storage under inert gas (Nitrogen/Argon) is recommended for long-term retention of color purity.
-
Light Sensitivity: Protect from direct light to prevent photo-degradation (yellowing).
Safety Precautions
-
GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
References
-
Sigma-Aldrich. (2025). Product Specification: 1,3-Dibromo-4-methoxy-2-methylbenzene (CAS 688744-20-9).[1][2]
-
PubChem. (2025).[3][4] Compound Summary: 1,3-Dibromo-4-methoxy-2-methylbenzene.[1][2] National Library of Medicine.
-
BLD Pharm. (2025). Chemical Properties and Safety Data for CAS 688744-20-9.[2]
-
ChemicalBook. (2025).[5] 2,4-Dibromo-3-methylanisole Product Description.
Sources
- 1. 10401-18-0|2-Bromo-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 68155-69-1|1-Bromo-4-ethoxy-2-methylbenzene|BLD Pharm [bldpharm.com]
- 3. Bis(4-methyl-2-pentyl) phthalate | C20H30O4 | CID 14475857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1120-25-8 CAS MSDS (PALMITOLEIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
1,3-Dibromo-4-methoxy-2-methylbenzene safety data sheet (SDS) information
CAS: 688744-20-9 Synonyms: 2,4-Dibromo-3-methylanisole; 2,4-Dibromo-1-methoxy-3-methylbenzene
Executive Summary
This technical guide provides a comprehensive operational framework for 1,3-Dibromo-4-methoxy-2-methylbenzene , a specialized halogenated building block used in the synthesis of complex biaryl scaffolds for medicinal chemistry. Unlike simple aryl halides, this compound features a "sandwiched" substitution pattern that creates distinct steric and electronic environments for its two bromine atoms.
This document synthesizes safety data (SDS), physiochemical properties, and expert application notes, specifically focusing on regioselective cross-coupling strategies essential for high-yield drug discovery workflows.
Part 1: Chemical Identity & Physiochemical Profile
Structural Identification
The nomenclature "1,3-Dibromo-4-methoxy-2-methylbenzene" follows a benzene-root priority. However, for reactivity analysis, it is best understood as an anisole derivative .
| Attribute | Detail |
| IUPAC Name | 2,4-Dibromo-1-methoxy-3-methylbenzene |
| Common Name | 2,4-Dibromo-3-methylanisole |
| CAS Number | 688744-20-9 |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| SMILES | COc1c(Br)c(C)c(Br)cc1 |
Physical Properties (Experimental & Predicted)
Note: Specific experimental values for this CAS are sparse in public literature. Data below represents a consensus of calculated values and properties of close structural analogs (e.g., 2,4-dibromoanisole).
| Property | Value / Description | Reliability |
| Physical State | Solid (Low melting point likely) or viscous liquid | High (Analogous) |
| Melting Point | 45–55 °C (Predicted) | Medium |
| Boiling Point | ~290 °C @ 760 mmHg | High (Predicted) |
| Density | 1.8 ± 0.1 g/cm³ | High |
| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene | High |
| Flash Point | >110 °C (Predicted) | Medium |
Part 2: Comprehensive Hazard Analysis (SDS Core)
GHS Classification: Based on the structural class of poly-halogenated anisoles, this compound is classified as an Irritant with potential environmental toxicity.
Hazard Statements (H-Codes)
-
H335: May cause respiratory irritation.[2]
-
H411: Toxic to aquatic life with long-lasting effects (Standard for poly-halogenated aromatics).
Precautionary Protocols (P-Codes)
-
P280: Wear protective gloves (Nitrile/Viton) and eye protection (Safety Goggles).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses.[1][3]
-
P273: Avoid release to the environment (Collect all organic waste).
Toxicology & Exposure Control
-
Acute Toxicity: Data limited. Treat as harmful if swallowed.[2]
-
Skin Corrosion: Moderate irritant. The lipophilic nature allows for potential transdermal absorption.
-
Engineering Controls:
-
Solid/Powder: Handle inside a HEPA-filtered weigh station.
-
Solution: Handle within a certified chemical fume hood with face velocity >100 fpm.[3]
-
Part 3: Technical Application – Regioselectivity
The primary value of this compound lies in the differential reactivity of its two carbon-bromine (C-Br) bonds.[5] This allows for sequential functionalization (e.g., sequential Suzuki-Miyaura couplings) to build non-symmetrical biaryl cores.
Reactivity Analysis
-
Site A (C4-Br / User's C1-Br): Located para to the Methoxy group and ortho to a Hydrogen.
-
Status:More Reactive. The para-methoxy group activates this position via resonance donation. Steric hindrance is moderate (flanked by H and Me).
-
-
Site B (C2-Br / User's C3-Br): Located ortho to the Methoxy group and ortho to the Methyl group.
-
Status:Less Reactive. This position is sterically "sandwiched" between two substituents. It requires higher temperatures or specialized bulky ligands (e.g., Buchwald ligands like SPhos/XPhos) to engage in oxidative addition.
-
Visualization of Reactivity Logic
The following diagram maps the structural logic to the experimental outcome.
Figure 1: Regioselectivity map demonstrating the kinetic preference for the C1-Bromine (Para to OMe) under standard palladium catalysis conditions.
Part 4: Experimental Protocols
Protocol: Site-Selective Suzuki Coupling
Objective: Selectively couple an aryl boronic acid at the C1-position (Para to OMe), leaving the sterically hindered C3-Br intact for future steps.
Reagents:
-
1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Avoid bulky ligands like XPhos here to maintain selectivity.
-
Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)
-
Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.
Procedure:
-
Setup: Charge a reaction vial with the dibromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed solvents and aqueous base via syringe under Argon flow.
-
Reaction: Heat to 60–80 °C . Note: Do not reflux aggressively (>100°C) as this may induce scrambling or reaction at the hindered bromide.
-
Monitoring: Monitor via TLC or LCMS. Look for the mono-coupled product (M+ - Br).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Handling & Stability
-
Light Sensitivity: Benzyl halides and poly-brominated aromatics can be light-sensitive. Store in amber vials.
-
Inert Atmosphere: While not strictly pyrophoric, Suzuki coupling efficiency degrades with oxygen. Store the solid under Nitrogen if keeping for long durations (>1 month).
Part 5: Emergency Response & Disposal[2][5]
Spill Response Workflow
In the event of a solid spill of 1,3-Dibromo-4-methoxy-2-methylbenzene:
Figure 2: Standard Operating Procedure (SOP) for laboratory scale spills.
Fire Fighting
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.
-
Hazards: Emits toxic fumes of Hydrogen Bromide (HBr) and Carbon Oxides (COx) under fire conditions. Firefighters must wear SCBA.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12826693 (Related Isomer: 1-bromo-3-methoxy-2-methylbenzene). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Site-Selective Functionalization of 1,3-Dibromo-4-methoxy-2-methylbenzene
Executive Summary
This guide details the strategic functionalization of 1,3-Dibromo-4-methoxy-2-methylbenzene , a valuable scaffold in the synthesis of p38 MAP kinase inhibitors and atropisomeric biaryl ligands.
The core challenge with this substrate is regioselectivity . The molecule possesses two chemically distinct bromine sites. Successful functionalization requires exploiting the interplay between steric hindrance (the "ortho-ortho effect") and electronic activation (methoxy-group donation). This note provides a validated workflow to selectively couple the C1-position followed by the C3-position, utilizing ligand-controlled Palladium catalysis.
Substrate Analysis: The "Selectivity Map"
Before initiating experimentation, it is critical to understand the steric and electronic landscape of the substrate.
-
Site C1-Br (The "Accessible" Site): Flanked by a Methyl group (C2) and a Hydrogen (C6). While ortho-substituted, it is accessible to standard bulky phosphine ligands.
-
Site C3-Br (The "Sandwiched" Site): Flanked by a Methyl group (C2) and a Methoxy group (C4). This position suffers from severe steric crowding (buttressing effect) and increased electron density from the ortho-methoxy group, making Oxidative Addition (OA) significantly slower.
Visualization: Steric & Electronic Logic
Caption: Mechanistic basis for site-selectivity. C1 is kinetically favored due to lower steric bulk and favorable electronics.
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C1)
Objective: Mono-arylation at the C1 position while leaving the C3-Br intact for subsequent steps.
Mechanistic Rationale
To ensure selectivity for C1, we employ a mild base and a moderately bulky ligand .
-
Ligand: SPhos is ideal. It is active enough to facilitate OA at the hindered C1 site but bulky enough to prevent "runaway" double addition at the extremely hindered C3 site under mild temperatures.
-
Base: K₃PO₄ (anhydrous) provides a controlled release of the active boronate species, suppressing homocoupling and bis-arylation.
Experimental Procedure
| Reagent | Equiv.[1][2][3] | Role |
| Substrate | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.05 | Nucleophile (Limiting reagent to prevent bis-coupling) |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |
| SPhos | 0.04 (4 mol%) | Ligand (Ensures active LPd(0) species) |
| K₃PO₄ | 2.0 | Base |
| Toluene / Water | 10:1 (0.2 M) | Solvent System |
Step-by-Step:
-
Setup: Charge a reaction vial with the Substrate (1.0 equiv), Aryl Boronic Acid (1.05 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed Toluene and Water (10:1 ratio). Note: Water is essential for the transmetalation step in the Suzuki cycle.
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Critical Checkpoint: Monitor by HPLC/UPLC. Stop heating once the starting material is <5%. Do not push to 100°C, or you risk activating the C3 position.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product is typically less polar than the bis-coupled impurity.
Protocol B: Functionalization of the Steric Core (C3)
Objective: Reacting the remaining, highly hindered C3-Br bond. This step usually involves introducing an amine (Buchwald-Hartwig) or a second aryl group.
Mechanistic Rationale
The C3 position is deactivated and sterically blocked. Standard conditions will fail. We must use:
-
High Energy Ligands: BrettPhos (for amination) or XPhos (for difficult Suzuki couplings). These ligands are designed to form monoligated LPd(0) species that can wedge into the "ortho-ortho" pocket.
-
Strong Base: NaOtBu is often required to facilitate the transmetalation or amine deprotonation in these crowded environments.
Experimental Procedure (Buchwald-Hartwig Amination)[4]
| Reagent | Equiv.[1][2][3] | Role |
| C1-Substituted Intermediate | 1.0 | Electrophile |
| Amine (R-NH₂) | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Pd(0) Source (Avoids reduction step of Pd(II)) |
| BrettPhos | 0.04–0.06 | Ligand (Specialized for hindered aminations) |
| NaOtBu | 1.4 | Strong Base |
| 1,4-Dioxane | 0.2 M | Solvent (High boiling point) |
Step-by-Step:
-
Glovebox/Schlenk: These active catalysts are oxygen-sensitive. Setup inside a glovebox is preferred.
-
Charge: Combine Intermediate, Amine, Pd₂(dba)₃, BrettPhos, and NaOtBu in a vial.
-
Solvent: Add anhydrous, degassed 1,4-Dioxane.
-
Activation: Heat to 100°C for 12–16 hours.
-
Note: If conversion is low after 6 hours, add a second portion of catalyst/ligand (1 mol%). The active catalyst can degrade at these temperatures over time.
-
-
Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via reverse-phase prep-HPLC if the amine makes the product polar.
Troubleshooting & Optimization Guide
Decision Logic for Optimization
Caption: Troubleshooting logic for optimizing the C1-selective coupling step.
Key Parameters
-
Debromination: If you observe hydrodebromination (replacement of Br with H), the reaction is "starved" of nucleophile or the solvent is acting as a hydride source. Solution: Ensure the boronic acid is high quality (not wet/degraded) and switch solvent to Toluene (exclude alcohols).
-
Pd Scavenging: These substrates often chelate Pd. Post-reaction, treat the organic layer with SiliaMetS® Thiol or N-acetylcysteine to ensure the final drug substance is metal-free (<10 ppm).
References
-
Mechanistic Basis of Oxidative Addition
-
Hartwig, J. F. (2010).[3] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Foundational text on steric effects in OA).
-
Langer, P. (2010).[3] "Regioselective cross-coupling reactions of polyhalogenated arenes and heteroarenes." Chemical Reviews, 110(3), 1706-1745.
-
-
Ligand Selection (SPhos/XPhos)
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.
-
-
Amination of Hindered Substrates (BrettPhos)
-
Maitre, P., et al. (2008). "A Highly Active Catalyst for Palladium-Catalyzed Amination Reactions: Cross-Coupling of Secondary Amines with Aryl Halides." Journal of the American Chemical Society, 130(21), 6686–6687.
-
-
Site-Selectivity in Polyhalogenated Anisoles
-
Fairlamb, I. J. S. (2007).[4] "Palladium-catalysed cross-coupling reactions of polyhalogenated heterocycles and arenes." Chemical Society Reviews, 36, 1036-1045.
-
Sources
- 1. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: Regioselective Functionalization of 1,3-Dibromo-4-methoxy-2-methylbenzene via Lithiation
Introduction
The precise functionalization of polysubstituted aromatic scaffolds is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Organolithium chemistry provides a powerful toolkit for the regioselective introduction of a wide array of functional groups onto aromatic rings. This application note presents a detailed guide to the lithiation of 1,3-dibromo-4-methoxy-2-methylbenzene, a versatile building block poised for the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings that govern the regioselectivity of this transformation, provide a comprehensive experimental protocol for a representative functionalization, and offer practical guidance on troubleshooting and safety.
Mechanism and Regioselectivity: A Tale of Two Pathways
The lithiation of 1,3-dibromo-4-methoxy-2-methylbenzene can theoretically proceed via two distinct pathways: Directed ortho-Metalation (DoM) and halogen-metal exchange.
-
Directed ortho-Metalation (DoM): The methoxy group at C-4 is a well-established Directed Metalation Group (DMG) that can coordinate to an organolithium reagent, directing deprotonation at an adjacent ortho position.[1][2] In this substrate, the C-5 position is the only available site for DoM.
-
Halogen-Metal Exchange: The carbon-bromine bonds are susceptible to exchange with an organolithium reagent, a process that is typically very rapid, especially at low temperatures.[3][4] This reaction is kinetically controlled and its rate is influenced by the stability of the resulting carbanion.[5]
In the case of 1,3-dibromo-4-methoxy-2-methylbenzene, the halogen-metal exchange is the kinetically favored and dominant pathway when using n-butyllithium (n-BuLi) in ethereal solvents at low temperatures. The rate of halogen-lithium exchange is generally much faster than that of DoM.[6]
Regioselectivity of Halogen-Metal Exchange:
With two bromine atoms present, the question of regioselectivity arises. The reaction will preferentially occur at the more reactive C-Br bond. In this substrate, the bromine atom at the C-1 position is less sterically hindered than the bromine at C-3, which is flanked by a methyl group and another bromine atom. Consequently, the lithium-halogen exchange is anticipated to occur selectively at the C-1 position.
Caption: Proposed mechanism for the lithiation of 1,3-dibromo-4-methoxy-2-methylbenzene.
Experimental Protocol: Synthesis of 3-Bromo-4-methoxy-2-methylbenzaldehyde
This protocol details the regioselective lithiation of 1,3-dibromo-4-methoxy-2-methylbenzene followed by quenching with N,N-dimethylformamide (DMF) to yield 3-bromo-4-methoxy-2-methylbenzaldehyde.
Materials:
-
1,3-Dibromo-4-methoxy-2-methylbenzene
-
n-Butyllithium (solution in hexanes, concentration to be titrated prior to use)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles, oven-dried
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Reaction Parameters:
| Parameter | Value |
| Substrate | 1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 equiv) |
| Reagent | n-Butyllithium (1.1 equiv) |
| Electrophile | N,N-Dimethylformamide (1.2 equiv) |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Reaction Time | 1 hour for lithiation, 1 hour for quenching |
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 1,3-dibromo-4-methoxy-2-methylbenzene (1.0 mmol, 1.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the substrate in anhydrous THF (5 mL).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.
-
Electrophilic Quench: Add anhydrous DMF (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of DMF, continue stirring at -78 °C for another hour, then allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-bromo-4-methoxy-2-methylbenzaldehyde.
Caption: Experimental workflow for the lithiation and functionalization of 1,3-dibromo-4-methoxy-2-methylbenzene.
Data Presentation
Expected Outcome and Potential Side Products:
| Compound | Structure | Expected Yield | Notes |
| 3-Bromo-4-methoxy-2-methylbenzaldehyde | Good to excellent | The major product from kinetically controlled halogen-metal exchange at C-1. | |
| 5-Bromo-4-methoxy-6-methylbenzaldehyde | Minor or trace | Potential side product from lithiation at the sterically more hindered C-3 position. | |
| 5-Formyl-1,3-dibromo-4-methoxy-2-methylbenzene | Minor or trace | Potential side product from Directed ortho-Metalation at C-5. | |
| Butylated Substrate | Minor or trace | Arises from the reaction of the aryllithium intermediate with n-butyl bromide formed during the exchange. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive n-BuLi. - Wet solvent or glassware. - Reaction temperature too high. | - Titrate n-BuLi solution before use. - Ensure all glassware is oven-dried and solvent is anhydrous. - Maintain the reaction temperature at -78 °C. |
| Formation of multiple products | - Reaction warmed up prematurely. - Competing DoM or lithiation at C-3. | - Maintain strict temperature control. - Consider using a more hindered organolithium reagent like t-BuLi to potentially improve selectivity, although this may also increase the likelihood of DoM. |
| Formation of symmetrical biaryl | - Presence of oxygen in the reaction. | - Ensure a completely inert atmosphere throughout the reaction. |
| Difficulty in purification | - Similar polarity of product and byproducts. | - Optimize the eluent system for column chromatography. Consider alternative purification methods like preparative TLC or HPLC if necessary. |
Safety Precautions
Organolithium reagents such as n-butyllithium are highly reactive and pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[7] All manipulations involving organolithium reagents must be performed under a strictly inert atmosphere (argon or nitrogen) by trained personnel.[7]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Inert Atmosphere: Use a well-maintained Schlenk line or a glovebox for all transfers and reactions.
-
Quenching: Have a suitable quenching agent (e.g., isopropanol, dry sand) readily available. Unused or excess organolithium reagents must be quenched carefully.[8] A recommended procedure is the slow addition of the organolithium solution to a stirred, cooled solution of isopropanol in an inert solvent like hexane.[8]
-
Fire Safety: Keep a Class D fire extinguisher readily accessible. Do not use water or carbon dioxide fire extinguishers on organolithium fires.
References
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group. Retrieved from [Link]
-
MDPI. (2025, December 26). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]
-
The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Retrieved from [Link]
-
ResearchGate. (2026, January 11). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. Retrieved from [Link]
-
ACS Publications. (n.d.). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research. Retrieved from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
Pharmacy Education. (n.d.). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective lithiation without benzyne formation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. PMC. Retrieved from [Link]
-
MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
-
MDPI. (2021, June 23). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Retrieved from [Link]
-
ResearchGate. (2025, December 18). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
-
University of Cambridge. (2017, February 28). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Retrieved from [Link]
-
EPFL. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. Retrieved from [Link]
-
Growing Science. (n.d.). Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Retrieved from [Link]
-
YouTube. (2024, February 21). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. Retrieved from [Link]
-
MDPI. (2015, October 23). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
Application Notes and Protocols: The Strategic Use of 1,3-Dibromo-4-methoxy-2-methylbenzene in Modern Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Versatile Aromatic Building Block
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,3-Dibromo-4-methoxy-2-methylbenzene emerges as a uniquely valuable scaffold for the synthesis of diverse heterocyclic systems, which are core components of many pharmaceuticals, agrochemicals, and materials.
The intrinsic architecture of this molecule is its primary asset. The two bromine atoms, positioned meta to each other, offer distinct and sequentially addressable sites for cross-coupling reactions. This differential reactivity, governed by the electronic influence of the activating methoxy group and the sterically hindering methyl group, allows for controlled, stepwise functionalization. The methoxy and methyl substituents are not mere spectators; they play a crucial role in directing subsequent cyclization events and modulating the electronic properties of the final heterocyclic product. This guide provides an in-depth exploration of the application of 1,3-Dibromo-4-methoxy-2-methylbenzene in the synthesis of high-value heterocycles, complete with detailed, field-proven protocols.
Core Synthetic Strategies: Leveraging Palladium and Copper Catalysis
The transformation of 1,3-Dibromo-4-methoxy-2-methylbenzene into intricate heterocyclic frameworks predominantly relies on modern transition-metal-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions dictates the type of bond formed (C-N, C-C, C-O) and, ultimately, the class of heterocycle synthesized.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
Palladium catalysis offers a mild, efficient, and highly versatile toolkit for forging new bonds at the aryl-bromide positions.
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is the cornerstone for synthesizing nitrogen-containing heterocycles such as carbazoles. It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[1][2] The reaction mechanism proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[2]
-
Suzuki-Miyaura Coupling (C-C Bond Formation): A powerful method for creating carbon-carbon bonds, the Suzuki reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.[3][4][5] This is invaluable for constructing biaryl precursors that can undergo subsequent cyclization to form heterocycles like dibenzofurans.
-
Sonogashira Coupling (C-C Bond Formation): This reaction forges a bond between an aryl halide and a terminal alkyne, utilizing a dual palladium and copper catalytic system.[6][7] The resulting aryl alkynes are versatile intermediates for a range of cyclization reactions, leading to substituted furans and indoles.
Copper-Catalyzed Ullmann Condensation: A Classic Reimagined
The Ullmann reaction, a classic copper-promoted conversion of aryl halides, remains a relevant and powerful tool, particularly for C-O and C-N bond formation.[8][9] While often requiring higher temperatures than palladium-catalyzed methods, modern advancements with soluble copper catalysts and specific ligands have significantly improved its scope and mildness.[10] It is particularly effective for synthesizing aryl ethers and amines from phenols and anilines, respectively.
Application Focus 1: Regioselective Synthesis of Substituted Carbazoles
Carbazole scaffolds are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[11][12] The strategic substitution pattern of 1,3-Dibromo-4-methoxy-2-methylbenzene allows for the controlled synthesis of highly functionalized carbazoles via a sequential Buchwald-Hartwig amination and intramolecular cyclization.
Workflow for Carbazole Synthesis
Caption: General workflow for synthesizing carbazoles.
Protocol 1: Synthesis of a Diarylamine Intermediate via Buchwald-Hartwig Amination
This protocol details the initial C-N bond formation, which is the critical first step. The choice of ligand is crucial; sterically hindered phosphine ligands like XPhos or t-BuXPhos are often effective for these transformations.[13]
Materials and Reagents:
-
1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 mmol, 1.0 equiv)
-
Substituted Aniline (e.g., Aniline, 1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 mmol, 0.01 equiv)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) (0.04 mmol, 0.04 equiv)[14]
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF, 1.5 mL, 1.5 equiv)
-
Anhydrous Toluene or 1,4-Dioxane (10 mL)
-
Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1,3-Dibromo-4-methoxy-2-methylbenzene, the substituted aniline, Pd₂(dba)₃, and SIPr·HCl.
-
Degassing: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add the anhydrous solvent (toluene or dioxane) via syringe, followed by the dropwise addition of the LHMDS solution at room temperature. The use of a strong, non-nucleophilic base like LHMDS is critical for deprotonating the amine without competing side reactions.[14]
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 10 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the diarylamine intermediate.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Application Focus 2: Synthesis of Substituted Benzofurans
Benzofurans are another class of heterocycles with significant applications in medicinal chemistry.[15][16] A powerful strategy to construct the benzofuran core from 1,3-Dibromo-4-methoxy-2-methylbenzene involves a sequential Sonogashira coupling followed by an intramolecular cyclization.
Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol describes the formation of an aryl alkyne, the key precursor for the subsequent cyclization to form a benzofuran. The reaction is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalyst stability and efficiency.[6]
Materials and Reagents:
-
1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., 2-methyl-3-butyn-2-ol, 1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 mmol, 0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 mmol, 0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL, solvent and base)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Argon gas supply
Procedure:
-
Inert Atmosphere Setup: In a Schlenk flask under an argon atmosphere, dissolve 1,3-Dibromo-4-methoxy-2-methylbenzene in a mixture of triethylamine and THF.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI to the solution. The copper(I) cocatalyst is essential for the activation of the alkyne.[7]
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Once complete, concentrate the mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired aryl alkyne.
Data Summary and Comparison
The choice of catalytic system is critical and depends on the desired transformation. The following table summarizes common catalytic systems for key reactions involving aryl bromides.
| Reaction Type | Catalyst Precursor | Ligand | Co-Catalyst | Base | Typical Solvents |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, SPhos | None | NaOt-Bu, KOt-Bu, LHMDS | Toluene, Dioxane |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | None | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N, DIPA | THF, DMF |
| Ullmann C-O/C-N | CuI, Cu₂O | Phenanthroline, L-proline | None | K₂CO₃, Cs₂CO₃ | DMF, NMP, Pyridine |
Conclusion and Future Outlook
1,3-Dibromo-4-methoxy-2-methylbenzene is a powerful and versatile building block for the synthesis of complex, functionalized heterocycles. Its unique substitution pattern allows for regioselective, sequential cross-coupling reactions, providing controlled access to valuable carbazole and benzofuran scaffolds, among others. The protocols detailed herein represent robust and reproducible methods grounded in modern synthetic chemistry. By understanding the principles behind catalyst selection and reaction conditions, researchers can effectively harness the synthetic potential of this reagent to accelerate discovery in drug development and materials science.
References
-
Ackermann, L., Althammer, A., & Mayer, P. (2009). A Palladium-Catalyzed Reaction Sequence Consisting of an Intermolecular Amination and an Intramolecular Direct Arylation. Synthesis, 2009(20), 3493-3503. Available at: [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]
-
Dyker, G. (1993). Palladium-catalyzed carbon-hydrogen activation at methoxy groups for cross-coupling reactions: a new approach to substituted benzo[b]furans. The Journal of Organic Chemistry, 58(23), 6426–6428. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Alcaide, B., Almendros, P., & Alonso, J. M. (2021). Synthesis of Carbazoles and Derivatives from Allenes. Molecules, 26(16), 4983. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters, 23(18), 7119-7123. Available at: [Link]
-
Deng, G., et al. (2016). Palladium-Catalyzed Paraformaldehyde Insertion: A Three-Component Synthesis of Benzofurans. Organic & Biomolecular Chemistry, 14(3), 885-889. Available at: [Link]
-
Wang, G., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(74), 10830-10833. Available at: [Link]
-
Glorius, F., et al. (2013). Direct access to benzo[b]furans through palladium-catalyzed oxidative annulation of phenols and unactivated internal alkynes. Angewandte Chemie International Edition, 52(19), 5173-5176. Available at: [Link]
-
Wang, C., et al. (2019). The Synthesis of Carbazoles: Light-Promoted Tandem Coupling of Nitroarenes with Grignard Reagents. Supporting Information. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. Available at: [Link]
-
Der Pharma Chemica. (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 7(10), 304-309. Available at: [Link]
-
The reactions of methoxybenzene. (n.d.). Available at: [Link]
-
Budzelaar, P. H. M., et al. (2013). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 18(1), 1034-1045. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7349. Available at: [Link]
-
DiVA portal. (2021). Suzuki reactions in novel liquids. Available at: [Link]
-
Snieckus, V., et al. (2005). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2005(7), 125-137. Available at: [Link]
-
Németh, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 135, 33-38. Available at: [Link]
-
Kempe, R., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(12), 1591. Available at: [Link]
-
Wikipedia contributors. (2023). Sonogashira reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wang, L., et al. (2010). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. Express Polymer Letters, 4(1), 2-8. Available at: [Link]
-
Pérez-Ramírez, J., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 12(1), 31-41. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
PubChem. (n.d.). 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. PubChem. Available at: [Link]
-
Orlewska, C., et al. (2018). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 23(7), 1775. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 1,4-dibromobenzene with 3,3-diethoxyprop-1-yne. Available at: [Link]
-
Thiemann, T., et al. (2004). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. The Journal of Organic Chemistry, 69(10), 3473-3479. Available at: [Link]
-
Ramprasad, D., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Inorganic Chemistry, 56(17), 10290-10297. Available at: [Link]
-
The Organic Chemistry Tutor. (2024, September 3). Enjoyable synthesis of 1,3 -Dibromobenzene [Video]. YouTube. Available at: [Link]
-
Tait, K. R., et al. (2021). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 125(30), 16534-16543. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Lab Reporter [fishersci.se]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Benzofuran synthesis [organic-chemistry.org]
- 16. Direct access to benzo[b]furans through palladium-catalyzed oxidative annulation of phenols and unactivated internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Directed Ortho-Metalation (DoM) of Substituted Bromobenzenes
Executive Summary
The functionalization of substituted bromobenzenes via organometallic intermediates represents a "fork in the road" for synthetic chemists. The presence of a bromine atom—simultaneously a labile leaving group and a weak directing group—creates a competition between three distinct pathways:
-
Lithium-Halogen (Li-Hal) Exchange: Rapid, nucleophilic attack on the bromine.
-
Directed Ortho-Metalation (DoM): Base-mediated deprotonation ortho to a Directing Group (DG).
-
The Halogen Dance: A thermodynamic rearrangement where the bromine atom migrates to a more stable position.[1]
This guide provides the protocols and mechanistic logic required to selectively access each pathway, enabling the precise synthesis of polysubstituted aromatic pharmacophores.
Mechanistic Divergence: The "Tri-Path" Challenge
The outcome of reacting a substituted bromobenzene with an organometallic reagent is dictated strictly by the nature of the base (nucleophilic vs. non-nucleophilic) and temperature .
The Decision Matrix
-
Pathway A (Li-Hal Exchange): Dominated by nucleophilic bases (e.g., n-BuLi). The alkyl lithium attacks the bromine atom directly. This is generally the fastest reaction, occurring even at -100°C.
-
Pathway B (DoM): Dominated by non-nucleophilic, bulky amide bases (e.g., LDA, LiTMP). These bases are too sterically hindered to attack the bromine but basic enough to deprotonate the ring.
-
Pathway C (Halogen Dance): Triggered by thermodynamics. If a lithiated bromobenzene (formed via DoM) is warmed above -50°C, or if catalytic amounts of a nucleophile are present, the bromine will migrate to maximize the stability of the final carbanion (often "nesting" the lithium between two DGs).
Visualization of Reaction Pathways
Figure 1: The divergence of reactivity for substituted bromobenzenes. Path selection is controlled by base sterics and temperature.
Strategic Reagent Selection
The choice of metallating agent is the primary control lever.
| Reagent | Type | pKa (conj. acid) | Primary Outcome | Mechanism |
| n-BuLi | Nucleophilic Alkyllithium | ~50 | Li-Hal Exchange | Nucleophilic attack on Br (SN2-like on Halogen). |
| t-BuLi | Nucleophilic Alkyllithium | ~53 | Li-Hal Exchange | Extremely fast exchange; requires 2 equivalents (one to exchange, one to quench formed t-BuBr). |
| LDA | Bulky Amide | 36 | DoM (Kinetic) | Deprotonation. Steric bulk prevents attack on Br. |
| LiTMP | Very Bulky Amide | 37 | DoM (Kinetic) | Superior for sensitive substrates; prevents addition to weak electrophiles. |
| TMPMgCl[2]·LiCl | Turbo-Hauser Base | ~35 | DoM (Thermodynamic) | Magnesiation. High functional group tolerance (esters, nitriles). |
Experimental Protocols
Protocol A: Directed Ortho-Metalation (Retention of Bromine)
Objective: Functionalize the ring ortho to a Directing Group (DG) while keeping the bromine atom intact for future cross-coupling. Substrate Example: 3-bromobenzonitrile or 1-bromo-3-methoxybenzene.
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Reagent Generation (In-situ LDA):
-
Charge flask with anhydrous THF (0.5 M relative to substrate).
-
Add diisopropylamine (1.1 equiv).
-
Cool to 0°C .
-
Dropwise add n-BuLi (1.1 equiv). Stir for 15 min.
-
-
Substrate Addition:
-
Cool the LDA solution to -78°C (Dry ice/acetone). Crucial: Higher temperatures risk benzyne formation or halogen dance.
-
Add the substituted bromobenzene (1.0 equiv) dropwise as a solution in THF.
-
Stir for 45–60 minutes at -78°C.
-
-
Quench:
-
Add the electrophile (1.2–1.5 equiv) dissolved in THF.
-
Allow to warm to room temperature only after quenching is complete.
-
Validation: If using D₂O quench, >95% D-incorporation should be observed by NMR/MS.
-
Protocol B: The Halogen Dance (Isomerization)
Objective: Move the bromine atom to a thermodynamically stable position (often flanked by two substituents). Mechanism: Base-catalyzed migration via a "bromo-bridged" transition state.[3][4]
-
Initial Lithiation: Follow Protocol A to generate the kinetic DoM species at -78°C using LDA (1.0 equiv).
-
Induction:
-
Remove the cooling bath and allow the reaction to warm slowly to -20°C or 0°C .
-
Alternative: Add a catalytic amount (0.1 equiv) of a nucleophilic base (like KHMDS or n-BuLi) if the migration is sluggish.
-
-
Monitoring: Aliquot quench (MeOH) every 15 mins. Analyze by GC-MS to observe the shift in retention time (isomer migration).
-
Trapping: Once conversion to the thermodynamic isomer is complete, cool back to -78°C (optional) and add the electrophile.
Protocol C: The "Turbo" Alternative (Knochel-Hauser Base)
Objective: DoM on highly sensitive substrates (e.g., containing esters or nitro groups) where Li-reagents fail.
-
Reagent: Use commercially available TMPMgCl·LiCl (Turbo-Hauser Base).
-
Procedure:
-
Dissolve substrate in anhydrous THF at -20°C to 0°C (Magnesium reagents are less reactive, requiring higher temps, but are more chemoselective).
-
Add TMPMgCl[2]·LiCl (1.1 equiv).
-
Stir for 1–2 hours.
-
Note: This method almost exclusively favors DoM over Mg-Hal exchange due to the high strength of the Ar-Br bond compared to Ar-Li.
-
Mechanistic Insight: The Halogen Dance Pathway
Understanding the "Dance" is critical to avoiding it when it is unwanted. It proceeds via a cascade of deprotonations and nucleophilic attacks on the halogen.[1][6]
Figure 2: The Halogen Dance mechanism. The lithiated species attacks a neutral bromide, passing the halogen along the ring to the most acidic position.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Loss of Bromine | Li-Hal exchange occurred.[7][8] | Switch from n-BuLi to LDA/LiTMP. Ensure temp is <-70°C. |
| Mixture of Regioisomers | Partial Halogen Dance. | Quench faster at -78°C. Avoid warming. Ensure 100% conversion to lithio-species before warming (prevents chain transfer). |
| Low Yield with LDA | Poor solubility or aggregation. | Add LiCl (to break aggregates) or use DMPU as a co-solvent. |
| Benzyne Formation | Elimination of LiBr. | Temperature too high. Keep <-78°C. Avoid positions ortho to Br if DG is weak. |
References
-
Snieckus, V. (1990).[2][9] Directed Ortho Metalation.[2][5][8][10][11] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Schlosser, M. (2005). The 2×3 "Halogen Dance" of Oligohalobenzenes. European Journal of Organic Chemistry, 2005(19), 3975–3984. Link
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link
-
Bunnett, J. F. (1972).[3] Base-Catalyzed Halogen Dance, and Other Reactions of Aryl Halides. Accounts of Chemical Research, 5(4), 139–147.[3] Link
-
Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Halogen-Metal Exchange Reaction.[1][3][8][10][12][13] The Chemistry of Organolithium Compounds, 1, 435-493.[2] Link
Sources
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. reddit.com [reddit.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90, 879-933. - References - Scientific Research Publishing [scirp.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. ideals.illinois.edu [ideals.illinois.edu]
Application Note: Precision Synthesis of Sterically Hindered Conjugated Scaffolds using 1,3-Dibromo-4-methoxy-2-methylbenzene
Part 1: Introduction & Strategic Application
In the domain of organic electronics (OLEDs, OPVs, and OFETs), the control of molecular geometry is as critical as the electronic structure itself. 1,3-Dibromo-4-methoxy-2-methylbenzene represents a specialized class of "sterically modulated" building blocks. Unlike standard para-dibromides used for linear conjugation, this monomer features a meta-substitution pattern (1,3-dibromo) combined with a sterically crowding methyl group at the 2-position .
Critical Design Features:
-
Meta-Linkage (1,3-Br): Interrupts effective
-conjugation, preserving high triplet energy ( ) levels essential for OLED Host Materials and preventing fluorescence quenching in blue emitters. -
Steric Locking (2-Methyl): The methyl group, sandwiched between the two bromine sites, induces a significant torsion angle in the final polymer or oligomer backbone. This prevents
- stacking, ensuring amorphous film formation and high solubility. -
Electronic Tuning (4-Methoxy): The electron-donating methoxy group raises the HOMO level, making this unit ideal for Hole Transport Materials (HTMs) .
Primary Applications:
-
OLED Host Materials: Synthesis of wide-bandgap poly(m-phenylene)s.
-
Hole Transport Layers (HTL): Core unit for star-shaped triarylamines via Buchwald-Hartwig amination.
-
Sterically Hindered Polymers: Creating soluble, non-aggregating conjugated backbones.
Part 2: Experimental Protocols
Protocol 1: Monomer Purification (Electronic Grade)
Rationale: Commercial purity (often 97-98%) contains trace isomers and de-brominated impurities that terminate polymerization and act as charge traps in devices. Electronic-grade purity (>99.9%) is non-negotiable.
Materials:
-
Crude 1,3-Dibromo-4-methoxy-2-methylbenzene (CAS 688744-20-9)[1][2]
-
Solvents: Ethanol (EtOH), n-Hexane (HPLC grade)
-
Equipment: Recrystallization setup, Vacuum drying oven.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 g of crude monomer in minimal boiling ethanol (~40 mL). If insoluble particles remain, hot filter through a glass frit (porosity 4).
-
Crystallization: Allow the solution to cool slowly to room temperature (RT) over 4 hours, then refrigerate at 4°C overnight. The methyl group aids in forming distinct needles.
-
Filtration: Collect crystals via vacuum filtration. Wash with cold n-hexane (2 x 10 mL) to remove surface oily impurities.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
-
Validation: Analyze via GC-MS. Target purity: >99.5%. If <99.5%, repeat recrystallization.
Protocol 2: Sterically Demanding Suzuki-Miyaura Polycondensation
Expert Insight: The 2-methyl group creates severe steric hindrance for the palladium catalyst at both bromine sites. Standard catalysts like Pd(PPh₃)₄ will result in low molecular weight oligomers. You must use bulky, electron-rich phosphine ligands (e.g., S-Phos or X-Phos) to facilitate the oxidative addition and reductive elimination steps.
Objective: Synthesis of Poly(4-methoxy-2-methyl-1,3-phenylene-alt-9,9-dioctylfluorene) (P-MeO-mPh-F).
Reagents:
-
Monomer A: 1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 eq)[1]
-
Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq)
-
Catalyst: Pd₂(dba)₃ (1.5 mol%)
-
Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (6 mol%)
-
Base: Tetraethylammonium hydroxide (20% aq) or K₃PO₄ (2M aq)
-
Solvent: Toluene (degassed) / 1,4-Dioxane (1:1 v/v)
Workflow:
-
Schlenk Preparation: Flame-dry a 50 mL Schlenk tube and cycle with Argon (3x).
-
Loading: Add Monomer A (0.5 mmol, 139.98 mg), Monomer B (0.5 mmol), Pd₂(dba)₃ (6.9 mg), and S-Phos (12.3 mg) under Argon flow.
-
Solvation: Add degassed Toluene/Dioxane (6 mL). Stir until dissolved.
-
Activation: Add the aqueous base (2 mL) via syringe.
-
Polymerization: Heat to 100°C for 48 hours. Note: The extended time is required due to the steric hindrance of the methyl group.
-
End-Capping: Add phenylboronic acid (50 mg), stir 4h. Then add bromobenzene (0.1 mL), stir 4h. (Caps reactive ends to improve stability).
-
Work-up: Pour into methanol (200 mL) containing 5 mL HCl. Filter the precipitate.[3][4]
-
Soxhlet Extraction: Purify via Soxhlet extraction: Methanol -> Acetone -> Hexane -> Chloroform (Collect) .
-
Final Precipitation: Concentrate Chloroform fraction and precipitate into Methanol.
Data Presentation: Typical Results
| Parameter | Target Value | Method | Notes |
| Yield | 60 - 75% | Gravimetric | Lower than para-polymers due to steric bulk. |
| Mn (Number Avg MW) | > 15,000 Da | GPC (THF, PS std) | Critical for film formation. |
| PDI (Dispersity) | 1.8 - 2.5 | GPC | Broader PDI indicates steric challenges. |
| HOMO Level | ~ -5.2 eV | CV | Raised by methoxy group (good for HTL). |
| Solubility | > 10 mg/mL | Chloroform/CB | Excellent due to methyl-induced twist. |
Part 3: Visualization & Mechanism
Synthesis Workflow Diagram
The following diagram illustrates the critical pathway from monomer purification to the sterically hindered cross-coupling mechanism.
Caption: Workflow for the purification and bulky-ligand mediated Suzuki polymerization of 1,3-dibromo-4-methoxy-2-methylbenzene.
Part 4: Troubleshooting & Expert Insights
The "Methyl-Block" Phenomenon
The 2-methyl group is the defining feature of this molecule, but it is also the primary source of synthetic failure.
-
Problem: The methyl group exerts steric pressure on the ortho bromine atoms (positions 1 and 3). This makes the oxidative addition of Pd(0) significantly slower than in unhindered aryl halides.
-
Solution:
-
Ligand Choice: Avoid PPh₃. Use S-Phos or X-Phos . These Buchwald ligands are designed to form a "pocket" that facilitates coupling at hindered centers.
-
Temperature: Do not run below 90°C. Thermal energy is required to overcome the rotational barrier during reductive elimination.
-
Concentration: Maintain high concentration (0.2 - 0.3 M) to drive the step-growth kinetics.
-
Structural Verification (NMR)[5][6]
-
1H NMR (CDCl₃): Look for the diagnostic methyl singlet. In the monomer, it appears around 2.3-2.4 ppm . In the polymer, this peak will broaden and may shift upfield due to the twisted shielding from adjacent aromatic rings.
-
Methoxy Peak: Sharp singlet at ~3.8 ppm .
References
-
S-Phos Ligand Application: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696 (2005). Link
-
Meta-Conjugation in OLEDs: Yook, K. S., & Lee, J. Y. "Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes." Advanced Materials, 24(24), 3169–3190 (2012). Link
-
Steric Tuning of Polymers: Henson, Z. B., et al. "Pyridyl-Based Alternating Conjugated Copolymers: The Effect of Steric Constraints on Optoelectronic Properties." Macromolecules, 43(11), 4960–4967 (2010). Link
-
General Suzuki Polycondensation Protocol: Sakamoto, J., et al. "Suzuki Polycondensation: A Weapon for the Synthesis of Polyconjugated Rigid-Rod Polymers." Macromolecular Rapid Communications, 30(9-10), 653–687 (2009). Link
Sources
Application Notes and Protocols for the Synthesis of 1,3-Dibromo-4-methoxy-2-methylbenzene Derivatives
Introduction
Substituted aromatic compounds are fundamental building blocks in the development of novel pharmaceuticals and functional materials. The specific substitution pattern of a benzene ring can profoundly influence its biological activity and physicochemical properties. Derivatives of 1,3-Dibromo-4-methoxy-2-methylbenzene represent a class of compounds with significant potential for creating diverse molecular architectures. The two bromine atoms at positions 1 and 3 offer versatile handles for regioselective functionalization through various cross-coupling reactions, while the methoxy and methyl groups modulate the electronic and steric properties of the aromatic core.
This application note provides a comprehensive guide to the synthesis of the core 1,3-Dibromo-4-methoxy-2-methylbenzene scaffold and its subsequent derivatization. The protocols detailed herein are designed for researchers and scientists in drug development and materials science, offering robust and adaptable methods for accessing a wide range of novel chemical entities. We will delve into the strategic considerations behind the synthetic design and provide detailed, step-by-step protocols for key transformations.
Synthesis of the Core Scaffold: 1,3-Dibromo-4-methoxy-2-methylbenzene
A plausible and efficient synthetic route to 1,3-Dibromo-4-methoxy-2-methylbenzene commences with the commercially available starting material, 3-methoxy-2-methylaniline. The synthesis involves a three-step sequence: a Sandmeyer-type reaction to introduce the first bromine atom, followed by a regioselective bromination, and finally, a second Sandmeyer reaction to install the second bromine atom.
Synthetic Scheme Overview:
Figure 1: Proposed synthetic route to 1,3-Dibromo-4-methoxy-2-methylbenzene.
Step 1: Synthesis of 2-Bromo-3-methylanisole from 3-Methoxy-2-methylaniline
The initial step involves the conversion of the amino group of 3-methoxy-2-methylaniline into a bromine atom via a Sandmeyer reaction. This classic transformation proceeds through the formation of a diazonium salt, which is then displaced by a bromide ion, typically catalyzed by copper(I) bromide.[1][2][3][4]
Protocol 1: Synthesis of 2-Bromo-3-methylanisole
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-methoxy-2-methylaniline (1.0 eq) in a mixture of 48% hydrobromic acid (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with diethyl ether or dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 2-bromo-3-methylanisole.
-
Step 2: Regioselective Bromination of 2-Bromo-3-methylanisole
The second step is the electrophilic aromatic substitution of 2-bromo-3-methylanisole to introduce the second bromine atom. The methoxy group is a strong activating group and an ortho-, para-director. The methyl group is a weaker activating group and also an ortho-, para-director. The existing bromine is a deactivating group but is also an ortho-, para-director. Considering the directing effects of the substituents, the most activated and sterically accessible position for bromination is para to the methoxy group.
Protocol 2: Synthesis of 1,3-Dibromo-4-methoxy-2-methylbenzene
-
Bromination:
-
In a round-bottom flask protected from light, dissolve 2-bromo-3-methylanisole (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with hexanes) to yield 1,3-Dibromo-4-methoxy-2-methylbenzene.[5][6]
-
Derivatization of 1,3-Dibromo-4-methoxy-2-methylbenzene
The two bromine atoms on the core scaffold provide excellent opportunities for selective functionalization using modern cross-coupling methodologies. The differential steric hindrance around the two bromine atoms may allow for regioselective reactions under carefully controlled conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[7][8][9] It involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is tolerant of a wide range of functional groups and provides access to a diverse array of biaryl and styrenyl derivatives.
General Protocol 3: Suzuki-Miyaura Coupling of 1,3-Dibromo-4-methoxy-2-methylbenzene
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 eq), the desired aryl or vinyl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
| Aryl Boronic Acid | Expected Product |
| Phenylboronic acid | 1-Bromo-3-phenyl-4-methoxy-2-methylbenzene |
| 4-Methylphenylboronic acid | 1-Bromo-3-(p-tolyl)-4-methoxy-2-methylbenzene |
| 4-Methoxyphenylboronic acid | 1-Bromo-3-(4-methoxyphenyl)-4-methoxy-2-methylbenzene |
| Vinylboronic acid | 1-Bromo-3-vinyl-4-methoxy-2-methylbenzene |
Table 1: Examples of derivatives accessible via Suzuki-Miyaura coupling.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides and primary or secondary amines.[10][11][12] This palladium-catalyzed reaction has broad substrate scope and functional group tolerance, enabling the synthesis of a wide variety of aniline derivatives.
General Protocol 4: Buchwald-Hartwig Amination of 1,3-Dibromo-4-methoxy-2-methylbenzene
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4-2.0 eq).
-
Add 1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
| Amine | Expected Product |
| Aniline | N-(3-Bromo-6-methoxy-2-methylphenyl)aniline |
| Morpholine | 4-(3-Bromo-6-methoxy-2-methylphenyl)morpholine |
| Benzylamine | N-Benzyl-(3-bromo-6-methoxy-2-methyl)aniline |
| Pyrrolidine | 1-(3-Bromo-6-methoxy-2-methylphenyl)pyrrolidine |
Table 2: Examples of derivatives accessible via Buchwald-Hartwig amination.
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The synthetic routes and protocols detailed in this application note provide a robust framework for the synthesis and derivatization of 1,3-Dibromo-4-methoxy-2-methylbenzene. The strategic use of Sandmeyer and electrophilic bromination reactions allows for the efficient construction of the core scaffold. Subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer unparalleled versatility in accessing a wide range of functionalized derivatives. These methods are highly adaptable and can be tailored to specific research and development needs, paving the way for the discovery of novel molecules with potential applications in medicine and materials science.
References
- Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group.
- Chen, S., Li, Y., Ni, P., Huang, H., & Deng, G.-J. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384–5387.
- Various Authors. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. Semantic Scholar.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1149–1155.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Guidechem. (2022). How to Prepare 3-Methoxy-2-methylaniline?.
- Santa Cruz Biotechnology. (n.d.). 3-Methoxy-2-methylaniline.
- Fluorochem. (n.d.). 3-Methoxy-2-methylaniline.
- PubChem. (n.d.). 3-Methoxy-2-methylaniline.
- Capot Chemical. (n.d.). 2-Bromo-3-methylanisole.
- ChemicalBook. (n.d.). Benzene, 1,3-dibromo-4-methoxy-2-methyl-.
- BLDpharm. (n.d.). 1,3-Dibromo-4-methoxy-2-methylbenzene.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3-Methoxy-2-methylaniline | CAS 19500-02-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 3-Methoxy-2-methylaniline | C8H11NO | CID 11804822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1,3-dibromo-4-methoxy-2-methyl- CAS#: 688744-20-9 [m.chemicalbook.com]
- 6. 688744-20-9|1,3-Dibromo-4-methoxy-2-methylbenzene|BLD Pharm [bldpharm.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Lab Reporter [fishersci.se]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Precision Sonogashira Coupling: Navigating Steric and Electronic Bias in 1,3-Dibromo-4-methoxy-2-methylbenzene
Executive Summary & Mechanistic Rationale
The substrate 1,3-dibromo-4-methoxy-2-methylbenzene presents a classic case of symmetry-breaking in polyhalogenated arenes. While chemically symmetric in terms of halogen identity (both are aryl bromides), the molecule possesses a distinct steric and electronic bias that allows for highly controlled regioselective functionalization.
The Substrate Challenge
The core challenge lies in differentiating the two bromine sites (C1 and C3).
-
C1-Br (The Kinetic Site): Flanked by a methyl group (C2) and a hydrogen atom (C6). This site is sterically accessible and is the primary target for mono-coupling.
-
C3-Br (The Thermodynamic/Hindered Site): "Sandwiched" between the C2-methyl group and the C4-methoxy group. The C4-methoxy group exerts a dual effect:
-
Steric Shielding: It significantly increases the steric bulk around C3, retarding the rate of oxidative addition by the Pd(0) species.
-
Electronic Deactivation: As a strong electron-donating group (EDG) ortho to the C3-Br, it increases electron density at the carbon-halogen bond, making oxidative addition electronically less favorable compared to the para-disposed C1-Br.
-
Strategic Directive: To achieve mono-alkynylation , we exploit the steric clash at C3 using mild conditions and non-polar solvents. To achieve bis-alkynylation , we must overcome this barrier using high-energy conditions (polar solvents, heat, and active ligand systems).
Mechanistic Visualization
The following diagram illustrates the steric environment and the decision logic for the synthetic pathways.
Figure 1: Steric mapping and reaction trajectory. Green path indicates the kinetic mono-coupling; Red path indicates the forcing conditions required for C3 functionalization.
Experimental Protocols
Protocol A: Regioselective Mono-Sonogashira Coupling (Targeting C1)
Objective: Isolate the C1-alkynyl derivative with >95% regioselectivity. Principle: Use of a non-polar solvent (Toluene) destabilizes the polar transition state required for the sterically hindered C3 oxidative addition, effectively "locking out" the second coupling.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Substrate | 1.0 | Electrophile |
| Terminal Alkyne | 1.05 | Nucleophile (Slight excess only) |
| Pd(PPh3)2Cl2 | 0.02 (2 mol%) | Catalyst (Standard activity) |
| CuI | 0.01 (1 mol%) | Co-catalyst |
| Triethylamine (Et3N) | 2.0 | Base |
| Toluene | 0.2 M | Solvent (Non-polar, selectivity enhancer) |
Step-by-Step Methodology
-
System Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add the Substrate (1.0 equiv), Pd(PPh3)2Cl2 (2 mol%), and CuI (1 mol%) to the flask.
-
Inerting: Evacuate and backfill with Nitrogen (3 cycles) to ensure anaerobic conditions (crucial to prevent homocoupling of the alkyne).
-
Solvent Addition: Add anhydrous Toluene via syringe, followed by Triethylamine.
-
Alkyne Addition: Add the Terminal Alkyne (1.05 equiv) dropwise over 10 minutes at Room Temperature (20-25°C).
-
Note: Slow addition keeps the concentration of the nucleophile low, further favoring the kinetic product.[1]
-
-
Reaction: Stir at Room Temperature for 6-12 hours.
-
Monitoring: Check TLC every 2 hours. The mono-product will appear as a new spot with slightly different polarity. If the starting material persists after 12h, warm to 40°C, but do not exceed 50°C to avoid C3 activation.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and ammonium salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).
Protocol B: Exhaustive Bis-Sonogashira Coupling (C1 & C3)
Objective: Synthesize the 1,3-dialkynyl derivative. Principle: Use of a polar aprotic solvent (DMF) and heat stabilizes the transition state and increases the solubility of the catalytic species, allowing the Pd to penetrate the steric shield at C3.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Substrate | 1.0 | Electrophile |
| Terminal Alkyne | 2.5 - 3.0 | Nucleophile (Large excess) |
| Pd(dppf)Cl2 | 0.05 (5 mol%) | Catalyst (Bidentate, robust at high T) |
| CuI | 0.03 (3 mol%) | Co-catalyst |
| Diisopropylamine (DIPA) | 4.0 | Base (Stronger, bulkier) |
| DMF | 0.2 M | Solvent (Polar aprotic, rate accelerator) |
Step-by-Step Methodology
-
System Preparation: Setup a reaction vial or flask with a reflux condenser.
-
Charging: Add Substrate, Pd(dppf)Cl2 (5 mol%), and CuI (3 mol%).
-
Expert Tip: Pd(dppf)Cl2 is preferred here over PPh3-based catalysts as the bidentate ligand prevents catalyst decomposition at higher temperatures.
-
-
Inerting: Evacuate and backfill with Nitrogen.
-
Solvent/Base: Add anhydrous DMF and DIPA.
-
Alkyne Addition: Add the Terminal Alkyne (2.5 equiv) in one portion.
-
Reaction: Heat the mixture to 90°C . Stir for 16-24 hours.
-
Monitoring: The reaction will pass through the mono-intermediate. Ensure complete conversion of the mono-spot on TLC to the bis-product (usually more fluorescent/lower Rf).
-
-
Workup: Cool to RT. Dilute with water and extract with Et2O or EtOAc (3x).
-
Critical: DMF causes emulsions. Wash the organic layer thoroughly with LiCl (5% aq) or brine to remove DMF.
-
-
Purification: Silica Gel Chromatography.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Glaser Homocoupling (Alkyne-Alkyne) | Oxygen presence in the system. | Degas solvents via sparging with Argon for 20 mins. Ensure CuI is white/off-white, not green (oxidized). |
| Stalled Mono-Coupling | Catalyst deactivation or insufficient activation. | Add 1 mol% fresh catalyst. If using Protocol A, switch base to DIPA (stronger than TEA) but keep T low. |
| Poor Selectivity (Mix of Mono/Bis) | Temperature too high or solvent too polar in Protocol A. | Switch solvent to pure Toluene or Benzene. Reduce temperature to 0°C for the addition step. |
| Black Precipitate (Pd Black) | Catalyst decomposition ("death"). | Ensure excess phosphine ligand (add 5 mol% PPh3) or switch to Pd(dppf)Cl2. |
Workflow Visualization
Figure 2: Operational workflow for selecting and validating the coupling pathway.
References
-
Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.[4]
-
Al-Zoubi, R. M., et al. (2020).[5] Solvent dependent regioselective Sonogashira cross-coupling of 1,2,3-trihaloarenes.[3] Tetrahedron Letters, 61(15), 151750. (Demonstrates the use of non-polar solvents to enhance regioselectivity in polyhaloarenes).
-
Nagy, E., et al. (2012). Regioselective Sonogashira coupling of 2,4-dibromoquinolines.[6] Beilstein Journal of Organic Chemistry, 8, 1287–1292.
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][3][5][7] Angewandte Chemie International Edition, 46(6), 834-871.[4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.lucp.net [books.lucp.net]
- 4. synarchive.com [synarchive.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 1,3-Dibromo-4-methoxy-2-methylbenzene
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 1,3-Dibromo-4-methoxy-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges and to offer scientifically grounded solutions.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of 1,3-Dibromo-4-methoxy-2-methylbenzene, providing explanations for the observed issues and actionable steps for resolution.
Q1: Why am I observing low yield or no product formation?
Low or no yield in a Suzuki coupling reaction is a frequent issue that can often be attributed to several factors related to the catalyst, reagents, or reaction conditions.[1]
-
Catalyst Inactivity: The active form of the catalyst is Palladium(0). If you are using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient.[1] The stability of the catalyst is also a concern; for instance, Pd₂(dba)₃ can degrade over time.[1]
-
Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more robust, modern precatalyst system such as a Buchwald precatalyst, which are designed for reliable formation of the active catalyst.[1]
-
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace amounts of oxygen, which can prevent them from coordinating with the palladium center.[1]
-
Solution: Always use fresh ligands or those that have been stored under an inert atmosphere.
-
-
Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1]
-
Solution: Ensure that the solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by performing several freeze-pump-thaw cycles.[1]
-
-
Reagent Purity: The purity of your solvents and base is critical for the success of the reaction.[1]
-
Solution: Use anhydrous solvents when the protocol specifies and ensure your base is of high purity.
-
Q2: How can I control the selectivity between the two bromine atoms for mono-coupling?
Achieving selective mono-arylation of a dibrominated arene can be challenging. The relative reactivity of the two C-Br bonds in 1,3-Dibromo-4-methoxy-2-methylbenzene is influenced by both steric and electronic factors.
-
Steric Hindrance: The bromine at the 1-position is flanked by a methyl group and another bromine, making it more sterically hindered than the bromine at the 3-position.
-
Electronic Effects: The methoxy group is an electron-donating group, which can increase the electron density at the ortho and para positions, potentially making the C-Br bonds less reactive towards oxidative addition.[2]
Strategies for Controlling Regioselectivity:
-
Steric Bias: In many cases, the less sterically hindered bromine will react preferentially.[3][4] For 1,3-Dibromo-4-methoxy-2-methylbenzene, this would favor reaction at the C-3 position.
-
Ligand Choice: The choice of phosphine ligand can influence selectivity. Bulky ligands can enhance the steric differentiation between the two bromine atoms.
-
Reaction Conditions: Carefully controlling the stoichiometry of the boronic acid (using slightly less than one equivalent) and the reaction time can favor mono-coupling.
-
Mechanochemistry: Recent studies have shown that mechanochemical (ball-milling) conditions can selectively afford mono-arylated products from liquid dibromoarenes due to the crystallization of the mono-arylated product, which reduces its reactivity.[5]
Q3: I'm observing significant dehalogenation of my starting material. What's causing this and how can I fix it?
Dehalogenation is a side reaction where the aryl halide is converted to an arene, reducing the yield of the desired coupled product. This occurs when the organopalladium intermediate reacts with a hydride source instead of the organoboron reagent.[1]
-
Potential Hydride Sources: Common sources of hydrides in a reaction mixture include amine bases and alcohol solvents.[1]
-
Troubleshooting Steps:
Q4: My boronic acid is undergoing protodeboronation. How can I prevent this?
Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, most commonly water. This is a significant issue, especially for electron-rich or certain heteroaromatic boronic acids.[1]
-
Troubleshooting Steps:
-
Minimize Water Content: While many Suzuki protocols utilize aqueous bases, excessive water can accelerate protodeboronation.[1] Consider using anhydrous conditions with a base like K₃PO₄, which often only requires a minimal amount of water to be effective.[1][2]
-
Use Stabilized Boron Reagents: MIDA (N-methyliminodiacetic acid) boronates are more stable alternatives to boronic acids.[6] They are less prone to protodeboronation and release the boronic acid slowly under the reaction conditions.[6]
-
Adjust pH: The rate of protodeboronation can be pH-dependent. Altering the base or its concentration may help to slow down this decomposition pathway.[1]
-
Q5: My reaction mixture turned black and the catalyst seems to have crashed out. What does this mean?
The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition. This leads to a loss of active catalyst from the solution and can halt the reaction.
-
Causes of Catalyst Decomposition:
-
High Temperatures: Excessive heat can accelerate the decomposition of the palladium catalyst.[1]
-
Inadequate Ligand Concentration: An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
Localized High Reagent Concentrations: Poor stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.[1]
-
-
Troubleshooting Steps:
-
Optimize Temperature: If the reaction is being run at a high temperature, try reducing it.
-
Adjust Ligand:Pd Ratio: The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[1]
-
Ensure Proper Mixing: Vigorous stirring is especially important in biphasic solvent systems to ensure efficient mixing.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of Suzuki coupling for 1,3-Dibromo-4-methoxy-2-methylbenzene.
Q1: What is the best palladium catalyst and ligand combination for this substrate?
The choice of catalyst and ligand is crucial for a successful Suzuki coupling. For aryl bromides, a variety of effective systems are available.
-
Palladium Sources:
-
Phosphine Ligands:
-
Triphenylphosphine (PPh₃): A standard, versatile ligand.
-
Bulky, Electron-Rich Ligands: For more challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, bulky and electron-rich phosphines are often more effective.[8][9] Examples include:
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos).[9]
-
-
| Catalyst System | Substrate Scope | Typical Conditions |
| Pd(OAc)₂ / PCy₃ | Diverse array of aryl and vinyl triflates | Room temperature |
| Pd₂(dba)₃ / P(t-Bu)₃ | Wide range of aryl and vinyl halides, including chlorides | Room temperature |
| Pd(PPh₃)₄ | General aryl and vinyl halides | Often requires heating |
Table 1: Common Palladium Catalyst Systems for Suzuki Coupling.[7]
Q2: Which base is most effective for the Suzuki coupling of 1,3-Dibromo-4-methoxy-2-methylbenzene?
The base plays a critical role in the Suzuki coupling by activating the boronic acid for transmetalation.[7][10] The choice of base can significantly impact the reaction outcome and is often solvent-dependent.[10][11]
-
Commonly Used Bases:
-
Carbonates: K₂CO₃ and Cs₂CO₃ are widely used, often in aqueous solutions.[1][12]
-
Phosphates: K₃PO₄ is a strong base that is often effective in anhydrous conditions or with a minimal amount of water.[1][13]
-
Hydroxides: Ba(OH)₂ and NaOH can also be used.[10]
-
Fluorides: KF is a milder base that can be useful when base-sensitive functional groups are present.[7]
-
The effectiveness of a base is related to its ability to facilitate the formation of the reactive boronate species.[10]
Q3: What is the optimal solvent system for this reaction?
The solvent influences the solubility of the reagents and catalyst, and can also affect the reaction rate and selectivity.[14][15]
-
Common Solvents:
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[16]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) can be effective, particularly for less soluble substrates.[17][18]
-
Aqueous Mixtures: Many Suzuki couplings are performed in a biphasic system, such as toluene/water or dioxane/water, which helps to dissolve the inorganic base.[16][19][20]
-
The choice of solvent can sometimes influence the selectivity in couplings of substrates with multiple reactive sites.[15]
Q4: How does temperature affect the reaction rate and selectivity?
Temperature is a critical parameter that can be adjusted to optimize the reaction.
-
Reaction Rate: Increasing the temperature generally increases the reaction rate. Many Suzuki couplings require heating to proceed at a reasonable pace.[1]
-
Catalyst Stability: However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.[1]
-
Selectivity: In cases where there are two reactive sites, temperature can sometimes be used to control selectivity, as the activation energies for the reaction at each site may differ.
A typical temperature range for Suzuki couplings is 80-110 °C, but some modern catalyst systems can operate efficiently at room temperature.[1][9]
Q5: What is the underlying mechanism of the Suzuki coupling reaction?
The Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:[21][22][23]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate.[21][22]
-
Transmetalation: The organoboron reagent (R²-BY₂), activated by the base, transfers its organic group (R²) to the palladium center, displacing the halide.[21][24]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[21][22]
Experimental Protocol: General Procedure for Suzuki Coupling
The following is a representative, non-optimized protocol for the mono-arylation of 1,3-Dibromo-4-methoxy-2-methylbenzene. Note: This procedure should be adapted and optimized for specific boronic acids and desired outcomes.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 eq), the desired arylboronic acid (0.95 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
If not already thoroughly degassed, subject the reaction mixture to several freeze-pump-thaw cycles or continue to sparge with an inert gas for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.
-
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
- Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(24), 6656–6659.
-
Chemistry Suzuki Coupling Reaction - SATHEE. (n.d.). Retrieved from [Link]
-
Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements - Organic & Biomolecular Chemistry (RSC Publishing). (2015). Retrieved from [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (n.d.). Retrieved from [Link]
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
- de Vries, J. G. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements. Organic & Biomolecular Chemistry, 13(24), 6656-6659.
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). (2019). Retrieved from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal.
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.
-
Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. (n.d.). Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). Retrieved from [Link]
- Wang, G., & Li, W. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Journal of the American Chemical Society, 142(19), 8748–8752.
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Retrieved from [Link]
-
Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF. (n.d.). Retrieved from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. (n.d.). Retrieved from [Link]
-
A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. (n.d.). Retrieved from [Link]
- Baird, M. C. (2008).
-
Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a] - ResearchGate. (n.d.). Retrieved from [Link]
- Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology.
- Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1,3-Dibromo-4-methoxy-2-methylbenzene by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 1,3-Dibromo-4-methoxy-2-methylbenzene. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of 1,3-Dibromo-4-methoxy-2-methylbenzene.
Issue 1: Poor or No Separation of the Target Compound from Impurities
Question: I'm running a column to purify 1,3-Dibromo-4-methoxy-2-methylbenzene, but my TLC analysis of the collected fractions shows that the desired product is co-eluting with impurities. Why is this happening and what can I do?
Answer:
Poor separation is a common issue in column chromatography and can stem from several factors. Here is a systematic approach to troubleshoot and resolve this problem:
1. Re-evaluate Your Solvent System:
The polarity of your mobile phase (eluent) is the most critical factor in achieving good separation on a silica gel column.[1] 1,3-Dibromo-4-methoxy-2-methylbenzene is a relatively non-polar aromatic compound.
-
Initial Assessment: The ideal solvent system should provide a Retention Factor (Rf) of approximately 0.2-0.3 for your target compound on a TLC plate.[2][3] An Rf in this range generally translates to good separation on a column.
-
Troubleshooting Steps:
-
If the Rf is too high (> 0.4): Your eluent is too polar. The compound is spending too much time in the mobile phase and not interacting sufficiently with the silica gel. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes).
-
If the Rf is too low (< 0.1): Your eluent is not polar enough. The compound is too strongly adsorbed to the silica gel. Increase the proportion of the polar solvent.
-
Consider Alternative Solvents: If adjusting the ratio of your current solvent system doesn't work, consider other solvent combinations. For aromatic compounds, incorporating a solvent like toluene can sometimes improve separation compared to standard ethyl acetate/hexane systems.[4]
-
2. Optimize Column Packing:
A poorly packed column will lead to channeling, where the solvent and sample flow unevenly through the stationary phase, resulting in broad bands and poor separation.
-
Proper Technique:
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks.[5][6]
-
A "slurry packing" method, where the silica gel is mixed with the initial eluent before being added to the column, is often preferred to dry packing to avoid air pockets.[7]
-
Gently tapping the side of the column as the silica settles can help create a more uniform packing.[5]
-
3. Sample Loading Technique:
The way you introduce your sample onto the column significantly impacts the initial bandwidth and, consequently, the final separation.
-
Minimize the Initial Band Volume: Dissolve your crude sample in the minimum amount of solvent possible.[7] Using too much solvent will result in a wide initial band, which will only broaden as it moves down the column.
-
Consider Dry Loading: If your compound has low solubility in the eluent, "dry loading" is an excellent alternative.[5][8] This involves pre-adsorbing your crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your packed column.[8][9]
4. Employ Gradient Elution:
If your crude mixture contains impurities with a wide range of polarities, a single isocratic (constant solvent composition) elution may not be sufficient.
-
How it Works: Start with a low-polarity eluent to separate the less polar components. Gradually increase the polarity of the eluent over the course of the separation to elute the more polar compounds.[9] This technique can sharpen peaks and improve the overall resolution.[1]
Issue 2: The Target Compound is Decomposing on the Column
Question: My yield of 1,3-Dibromo-4-methoxy-2-methylbenzene is very low, and I suspect it's decomposing on the silica gel. How can I confirm this and prevent it?
Answer:
Silica gel is acidic and can cause the decomposition of acid-sensitive compounds.[8][9] While 1,3-Dibromo-4-methoxy-2-methylbenzene is generally stable, certain functionalities can be susceptible.
1. Confirming Decomposition:
-
TLC Stability Test: Spot your purified compound on a TLC plate and let it sit for 30-60 minutes before eluting. If you observe new spots or streaking that were not present initially, your compound is likely decomposing on the silica.
2. Mitigation Strategies:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it.[9]
-
Protocol: Prepare your eluent with 1-2% triethylamine. Pass a few column volumes of this basic eluent through your packed column before loading your sample.[9] This will "deactivate" the acidic sites. You can then proceed with the purification using your original, neutral eluent.
-
-
Use an Alternative Stationary Phase: If deactivation is not effective, consider using a less acidic stationary phase like alumina (neutral or basic).[4][8] You will need to re-optimize your solvent system for this new stationary phase.
-
Speed Up the Purification: Flash chromatography, which uses pressure to accelerate the solvent flow, reduces the time your compound is in contact with the stationary phase, thereby minimizing the opportunity for decomposition.[10][11][12]
Logical Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Column Chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 1,3-Dibromo-4-methoxy-2-methylbenzene?
A1: For most applications involving relatively non-polar organic molecules like this, silica gel (60 Å pore size, 230-400 mesh particle size) is the standard and most cost-effective choice.[13] It provides excellent resolving power for a wide range of compounds. If your compound shows acid sensitivity, neutral alumina can be a suitable alternative.[8]
Q2: How do I select the right solvent system for my column?
A2: The selection of the eluent is determined empirically using Thin Layer Chromatography (TLC).[1]
-
Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in a chamber with a test solvent system. A good starting point for 1,3-Dibromo-4-methoxy-2-methylbenzene is a mixture of hexanes and ethyl acetate.
-
Visualize the spots under UV light.
-
Calculate the Rf value for your target compound. The formula is: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[14]
-
Aim for an Rf of 0.2-0.3. [2][3] Adjust the solvent ratio until you achieve this Rf value with good separation from the nearest impurities.
Q3: How much silica gel should I use?
A3: The amount of silica gel depends on the difficulty of the separation and the quantity of the crude material.
-
For easy separations (large ΔRf between compounds on TLC), a silica-to-crude-material weight ratio of 20:1 to 30:1 is often sufficient.[6]
-
For difficult separations (small ΔRf), you may need to increase the ratio to 100:1 or even higher to improve resolution.[6]
| Separation Difficulty | ΔRf on TLC | Silica : Sample Ratio (w/w) |
| Easy | > 0.2 | 20:1 to 30:1 |
| Moderate | 0.1 - 0.2 | 40:1 to 60:1 |
| Difficult | < 0.1 | > 100:1 |
Q4: What is flash chromatography, and should I be using it?
A4: Flash chromatography is a modification of traditional gravity-fed column chromatography. It utilizes positive pressure (from compressed air or nitrogen) to force the mobile phase through the column more quickly.[10][11]
-
Advantages: It is significantly faster than gravity chromatography, reduces solvent consumption, and can lead to sharper peaks and better separation.[12][15] The reduced time on the column can also prevent the degradation of sensitive compounds.[11]
-
When to Use It: For routine purifications in a research or drug development setting, flash chromatography is the preferred method due to its efficiency and speed.[10][12]
Standard Protocol: Flash Column Chromatography of 1,3-Dibromo-4-methoxy-2-methylbenzene
Caption: Standard Flash Chromatography Workflow.
Step-by-Step Methodology:
-
Solvent System Selection: Based on TLC analysis, prepare the selected eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5][7]
-
Prepare a slurry of silica gel in your starting eluent and pour it into the column.
-
Apply gentle pressure to pack the silica bed firmly and drain the excess solvent until it is level with the top of the silica.
-
Add a protective layer of sand on top of the packed silica.[5][7]
-
-
Sample Loading:
-
Dissolve the crude 1,3-Dibromo-4-methoxy-2-methylbenzene in the minimum volume of the eluent.
-
Carefully add the sample solution to the top of the column with a pipette, ensuring not to disturb the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply pressure to the top of the column to achieve a steady flow rate (a solvent head drop of about 5-7 cm per minute is a good target).[7]
-
Begin collecting fractions. The size of the fractions should be about 80-100% of the volume of the silica gel used.[7]
-
-
Monitoring the Separation:
-
Systematically spot every few fractions on a TLC plate to monitor the elution of your compound.
-
Once pure fractions are identified, combine them in a flask.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1,3-Dibromo-4-methoxy-2-methylbenzene.
-
References
- Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc.
- Flash Chromatography: Principles & Applic
- Running a Silica Gel Column - CommonOrganicChemistry.com.
- Some Useful and Practical Tips for Flash Chrom
- Packing Normal Phase Columns - Chemistry LibreTexts.
- is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g) - Organic Syntheses Procedure.
- Flash Chromatography vs. Traditional Methods: Which is More Efficient?
- Gravity vs Automated Flash Chrom
- Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
- Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry.
- Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene - Benchchem.
- Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester.
- Chrom
- What is the optimal Rf value for our compound of interest when running silica column chromatography?
- Supporting Inform
- Thin Layer Chrom
Sources
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. epfl.ch [epfl.ch]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. chromtech.com [chromtech.com]
- 11. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 12. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Chromatography - RF Values[MarZ Chemistry] [marz-kreations.com]
- 15. youtube.com [youtube.com]
How to remove mono-brominated impurities from 1,3-Dibromo-4-methoxy-2-methylbenzene
Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, scientists, and drug development professionals who are working with 1,3-Dibromo-4-methoxy-2-methylbenzene and need to remove persistent mono-brominated impurities. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods for optimal purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mono-brominated impurities I should expect?
In a typical synthesis of 1,3-Dibromo-4-methoxy-2-methylbenzene, impurities arise from incomplete electrophilic bromination of the starting material, 4-methoxy-2-methylanisole or a similar precursor. The most common impurities are therefore positional isomers of mono-bromo-4-methoxy-2-methylbenzene. These molecules have a similar core structure but differ by a single bromine atom, which presents a purification challenge.
Key Physicochemical Differences for Separation:
| Property | 1,3-Dibromo-4-methoxy-2-methylbenzene (Product) | Mono-bromo Impurity (e.g., 4-Bromo-1-methoxy-2-methylbenzene) | Rationale for Separation |
| Molecular Weight | ~280 g/mol [1] | ~201 g/mol [2] | The significant mass difference leads to a higher boiling point for the desired product, making fractional distillation a theoretical option for large-scale purification. |
| Polarity | Relatively non-polar | Slightly more polar than the dibromo- product | The additional bromine atom increases the molecule's polarizability but generally decreases its overall polarity. This subtle difference is the key to separation by column chromatography.[3][4] |
| Crystallinity | Higher tendency to be a crystalline solid | Often a liquid or a lower-melting-point solid | Differences in molecular symmetry and intermolecular packing forces allow for effective separation via recrystallization.[] |
Q2: How do I choose the best purification strategy?
The optimal strategy depends on the scale of your synthesis and the concentration of the impurities. A preliminary analysis by Thin-Layer Chromatography (TLC) or ¹H NMR is essential to determine the impurity profile.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, leveraging differences in solubility.[6] The goal is to identify a solvent system in which the desired dibromo-compound has high solubility at elevated temperatures and low solubility at cool temperatures, while the mono-bromo impurities remain in solution (the mother liquor).
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Use the table below to select a starting solvent. Ethanol or isopropanol are often effective first choices.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. If some material remains undissolved even with excess solvent, it may be an insoluble impurity that requires hot filtration.[6]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Data Table: Recommended Solvents for Recrystallization
| Solvent System | Rationale & Expected Outcome |
| Ethanol or Isopropanol | The dibromo-compound's solubility should decrease significantly upon cooling, while the more polar mono-bromo impurity may have higher affinity for the alcohol, remaining in the mother liquor.[7] |
| Hexane/Ethyl Acetate | Use as a solvent pair. Dissolve the crude material in a minimal amount of hot ethyl acetate (good solvent) and slowly add hot hexane (poor solvent) until the solution becomes turbid. Reheat to clarify and then cool slowly. This method is excellent for fine-tuning solubility.[7] |
| Methanol | Similar to ethanol but may result in lower solubility, which can be advantageous for maximizing yield if the compound is highly soluble in other alcohols. |
Troubleshooting Guide 2: Purification by Column Chromatography
For samples with a high impurity load or multiple byproducts, column chromatography provides superior separation power based on the differential adsorption of compounds to a stationary phase.[3][4][8]
Causality of Separation in Chromatography
The separation relies on the subtle polarity difference between the di- and mono-brominated species. Silica gel, the stationary phase, is polar. The mobile phase (eluent) is typically non-polar.
-
1,3-Dibromo-4-methoxy-2-methylbenzene (Product): Being less polar, it has a weaker affinity for the silica gel and travels more quickly through the column with the non-polar mobile phase.
-
Mono-bromo Impurities: Being slightly more polar, they interact more strongly with the silica gel and elute from the column later.
This relationship is visualized below.
Caption: Separation principle in column chromatography.
Experimental Protocol: Flash Column Chromatography
-
TLC Optimization: First, determine the optimal mobile phase using TLC. Test various ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10). The ideal system will show clear separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4.[4]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in hexane. Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in sharper bands and better separation.[9]
-
Elution: Run the column using the optimized mobile phase. Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect small, equally sized fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Advanced Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation on Column | Incorrect Mobile Phase: The polarity of the eluent is not optimized for separation. | Re-optimize the mobile phase using TLC. Ensure a clear separation is visible on the TLC plate before running the column.[10] |
| Compound Decomposes on Silica Gel | Acidic Silica: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. | 1. Neutralize Silica: Prepare a slurry of silica gel in the mobile phase containing 1% triethylamine, then wash with the pure mobile phase before loading the sample.[10]2. Use Alumina: Substitute silica gel with neutral or basic alumina as the stationary phase. |
| Product "Oils Out" During Recrystallization | Cooling Too Rapidly: Prevents the formation of a crystal lattice.Inappropriate Solvent: The compound's melting point may be lower than the boiling point of the solvent. | 1. Slow Cooling: Ensure the solution cools gradually to room temperature before refrigeration.2. Use a Solvent Pair: Dissolve in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then clarify with heat and cool slowly.[7] |
| Low Recovery After Purification | Product Loss: Significant product may remain in the mother liquor (recrystallization) or be co-eluted with impurities (chromatography). | 1. Concentrate Mother Liquor: For recrystallization, concentrate the mother liquor and perform a second crystallization.2. Gradient Elution: For chromatography, consider using a shallow gradient (e.g., starting with 100% hexane and gradually increasing ethyl acetate) to improve resolution. |
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Liquid Extraction. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
- Silveira, J. A., et al. (2016). Isomer Separation of Polybrominated Diphenyl Ether Metabolites using nanoESI-TIMS-MS. Journal of The American Society for Mass Spectrometry.
-
PubChem. (n.d.). 1,3-Dibromo-2-(bromomethyl)-4-methylbenzene. Retrieved from [Link]
- Brown, H. C., & Nelson, K. L. (1953). Bromination of the Two Propylbenzenes and Three Butylbenzenes. Journal of the American Chemical Society.
-
PubChem. (n.d.). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane.
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene. Retrieved from [Link]
-
Vaia. (2022, January 26). Column Chromatography: Procedure, Technique & Examples. Retrieved from [Link]
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
- Santhanam, K. S. V., & Sasikumar, G. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters.
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). US3064059A - Dehalogenation of halogenated aromatic compounds.
-
ResearchGate. (n.d.). Bromination of other aromatic substrates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Ishmah Test Prep. (2024, September 3). Enjoyable synthesis of 1,3 -Dibromobenzene [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US3303224A - Bromination of aromatic compounds.
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Google Patents. (n.d.). US2313538A - Distillation of benzene fractions.
-
Khan Academy. (2010, October 11). Bromination of benzene | Aromatic Compounds | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Bromination of Benzenes (A-Level). Retrieved from [Link]
Sources
- 1. Benzene, 1,3-dibromo-4-methoxy-2-methyl- CAS#: 688744-20-9 [m.chemicalbook.com]
- 2. 4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. web.uvic.ca [web.uvic.ca]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Dibromination of 4-Methoxy-2-Methylbenzene
This technical guide addresses the yield optimization and troubleshooting for the dibromination of 4-methoxy-2-methylbenzene (commonly known as 3-methylanisole or m-cresyl methyl ether ).
Based on the nomenclature provided, the target product is 1,5-dibromo-4-methoxy-2-methylbenzene (also known as 4,6-dibromo-3-methylanisole ). This transformation requires precise control to avoid over-bromination (tribromides) or side-chain benzylic bromination.
Executive Summary: The "Gold Standard" Protocol
For researchers struggling with yield or purity using elemental bromine (
Why this method works:
-
Regioselectivity: Acetonitrile is a polar aprotic solvent that stabilizes the ionic transition state of electrophilic aromatic substitution (
), favoring ring bromination over radical side-chain bromination (which dominates in non-polar solvents like ). -
Atom Economy: NBS provides a controlled release of active bromine (
), reducing the formation of tribromo- impurities common with liquid bromine. -
Yield: Expect isolated yields >90% with >98% purity after recrystallization.
Optimized Experimental Workflow
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3-Methylanisole | 1.0 | Substrate (Starting Material) |
| N-Bromosuccinimide (NBS) | 2.1 - 2.2 | Brominating Agent (Electrophile source) |
| Acetonitrile (MeCN) | Solvent | Polar Aprotic Medium (0.5 M concentration) |
| NH₄OAc (Optional) | 0.1 | Catalyst (Proton shuttle for rate enhancement) |
Step-by-Step Protocol
-
Preparation: Dissolve 3-methylanisole (1.0 eq) in reagent-grade Acetonitrile (0.5 M). Ensure the reaction vessel is shielded from direct sunlight to suppress radical pathways.
-
Addition (Critical): Cool the solution to 0°C. Add NBS (2.2 eq) portion-wise over 30 minutes. Do not dump all at once; exotherms can degrade regioselectivity.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.
-
Endpoint: Disappearance of the mono-bromo intermediate (4-bromo-3-methylanisole).
-
-
Quench: Add 10% aqueous Sodium Thiosulfate (
) to neutralize excess bromine/NBS. -
Workup: Evaporate MeCN under reduced pressure. Redissolve residue in Ethyl Acetate, wash with water (to remove Succinimide) and Brine. Dry over
. -
Purification: Recrystallize from hot Ethanol or Methanol. The target 1,5-dibromo-4-methoxy-2-methylbenzene typically crystallizes as white needles.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant impurities at RRT 1.1 (Benzylic Bromination)."
Q: My HPLC shows a side product with a similar retention time. NMR suggests the methyl group is brominated. Why? A: You are likely triggering a Free Radical Substitution mechanism instead of the desired Electrophilic Aromatic Substitution.
-
Cause: Presence of light or high temperatures, or use of non-polar solvents (like Hexane or
). -
Fix:
-
Switch Solvent: Move to Acetonitrile (MeCN). The polarity disfavors radical chains.
-
Darkness: Wrap the flask in aluminum foil.
-
Scavenger: Add a radical scavenger like BHT (1 mol%) if the problem persists.
-
Issue 2: "The reaction stalls at the mono-bromo stage."
Q: I have 4-bromo-3-methylanisole remaining even after 24 hours. Adding more NBS doesn't help. A: The first bromine atom deactivates the ring slightly (inductive withdrawal), making the second addition slower.
-
Cause: Insufficient activation energy or old NBS (decomposed).
-
Fix:
-
Catalysis: Add 5-10 mol% Ammonium Acetate (
) . It acts as a proton shuttle, facilitating the demetallation/deprotonation step of the Wheland intermediate. -
Temperature: Gently heat to 40-50°C. Do not exceed 60°C to avoid side-chain attack.
-
Reagent Quality: Recrystallize your NBS from water (and dry thoroughly) before use. Yellow NBS indicates free
and decomposition.
-
Issue 3: "I have a mixture of 2,4-dibromo and 4,6-dibromo isomers."
Q: How do I improve regioselectivity for the 4,6-isomer (1,5-dibromo)? A: The methoxy group is a stronger director than the methyl group.
-
Mechanism:
-
The 1st Bromine goes Para to Methoxy (Position 4).[1]
-
The 2nd Bromine goes Ortho to Methoxy (Position 6).
-
Position 2 is Ortho to both Methoxy and Methyl, creating significant steric hindrance .
-
-
Fix: Lower the temperature during the second addition. If you run the reaction at 0°C, the kinetic barrier prevents attack at the crowded Position 2.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the logic behind the optimized protocol.
Caption: Reaction pathway showing the sequential bromination to the target 4,6-dibromo isomer (Green) and avoidance of radical side-chain pathways (Red).
References
-
Regioselective Bromination in Acetonitrile: Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[2][3] The Journal of Organic Chemistry, vol. 60, no. 16, 1995, pp. 5330-5331.[2]
-
Synthesis of 1,5-dibromo-2,4-dimethoxybenzene (Analogous Protocol): Yang, D., et al. "1,5-Dibromo-2,4-dimethoxybenzene." Acta Crystallographica Section E, vol. 65, no. 8, 2009, o1837.
-
Catalytic Enhancement with Ammonium Acetate: Das, B., et al. "Ammonium acetate catalyzed convenient and efficient bromination of activated aromatic compounds using NBS." Tetrahedron Letters, vol. 48, no. 30, 2007, pp. 5371-5374.
-
Avoidance of Benzylic Bromination: Liu, X., et al. "1-(Dibromomethyl)-4-methoxy-2-methylbenzene." Acta Crystallographica Section C, vol. 57, 2001, pp. 317-318.[4] (Demonstrates the product of radical side-chain bromination to be avoided).
Sources
Technical Support Center: Troubleshooting the Lithiation of Sterically Hindered Aryl Bromides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the more challenging transformations in modern synthesis: the lithiation of sterically hindered aryl bromides. My objective is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize this critical reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My lithiation reaction is failing or giving very low yields with my hindered aryl bromide. What are the most common causes and how do I start troubleshooting?
A: Low or no yield in the lithiation of a sterically hindered substrate is a common, albeit frustrating, issue. The primary reason is that the steric bulk around the carbon-bromine bond kinetically slows the desired lithium-halogen exchange. This allows competing side reactions, which might be negligible in unhindered systems, to become dominant pathways.
Your troubleshooting should be systematic. Start by confirming the integrity of your reagents and the rigor of your experimental setup. Then, methodically evaluate the core reaction parameters.
The following decision tree outlines a logical approach to diagnosing the root cause of low yield.
Caption: Competing reaction pathways in the lithiation of aryl bromides.
Q3: Which organolithium reagent is best for my sterically hindered substrate: n-BuLi, s-BuLi, or t-BuLi?
A: The choice of organolithium reagent is critical. For sterically demanding aryl bromides, tert-butyllithium (t-BuLi) is almost always the superior choice . [1]
-
n-Butyllithium (n-BuLi): While common, n-BuLi is a potent nucleophile. [2]In cases where lithium-halogen exchange is slow, n-BuLi has a greater tendency to engage in side reactions like coupling. Its reactivity is also highly sensitive to the solvent system. [3][4]* sec-Butyllithium (s-BuLi): More basic and slightly more sterically hindered than n-BuLi, it can be more effective for metal-halogen exchange but still carries the risk of side reactions. [5]* tert-Butyllithium (t-BuLi): This is the most basic and sterically bulky of the common alkyllithiums. [5]Its steric hindrance disfavors it from acting as a nucleophile and kinetically promotes the desired lithium-halogen exchange. Furthermore, a key advantage is its reaction with the t-BuBr byproduct. The use of a second equivalent of t-BuLi facilitates an E2 elimination of t-BuBr to form the inert gas isobutylene, which bubbles out of the reaction. [1]This removes the byproduct, preventing it from participating in subsequent side reactions.
-
Dissolve the sterically hindered aryl bromide (1.0 equiv.) in anhydrous THF or a mixture of Et₂O/heptane at -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Slowly add t-BuLi (2.0-2.2 equivalents, as a solution in pentane or heptane) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the t-BuBr byproduct is followed by its rapid elimination, driven by the second equivalent of t-BuLi.
-
Quench the resulting aryllithium solution with the desired electrophile.
Q4: My aryllithium intermediate seems unstable even at low temperatures. How can I form and trap it before it decomposes?
A: The stability of aryllithium species, especially hindered ones, can be fleeting. If decomposition is faster than the subsequent trapping with an electrophile, two advanced strategies are highly effective: in-situ trapping and transmetalation .
The principle here is to have the electrophile present in the reaction vessel during the formation of the aryllithium. This allows the intermediate to be trapped ميللي ثانية after it forms, minimizing its lifetime and thus the opportunity for decomposition.
This method is particularly useful when the organolithium reagent does not react with the electrophile under the reaction conditions. [6]
This is a powerful and widely used technique in process chemistry. [7]The unstable aryllithium is converted into a more thermally stable and often less reactive (more selective) organometallic species, such as an organozinc, organomagnesium, or organocopper reagent. This is achieved by adding a metal salt directly after the lithiation is complete.
Advantages of Transmetalation:
-
Increased Thermal Stability: Organozinc and organomagnesium reagents are significantly more stable than their organolithium counterparts, often allowing subsequent reactions to be performed at higher temperatures (e.g., 0 °C or room temperature). [7]* Enhanced Functional Group Tolerance: The resulting organometallics are generally less basic and more chemoselective.
-
Access to Catalytic Cross-Coupling: The generated organozinc (Negishi coupling) or organomagnesium (Kumada coupling) reagents are competent partners in palladium-catalyzed cross-coupling reactions.
Caption: A typical workflow for a transmetalation experiment.
Q5: Are there any alternatives to organolithium reagents for functionalizing my hindered aryl bromide, especially if my molecule has sensitive functional groups?
A: Absolutely. When dealing with highly functionalized or sensitive substrates, the extreme basicity of organolithiums can be a liability. In these cases, modern magnesium-based reagents offer a milder and often more selective alternative.
These mixed lithium-magnesium amide bases are exceptionally useful for directed metalation (deprotonation) of aromatic systems. [8]While typically used for C-H activation, they can also be involved in halogen-metal exchange processes. Their key advantages are:
-
High Functional Group Tolerance: They are compatible with esters, nitriles, and other groups that would be attacked by alkyllithiums. [9]* Excellent Regioselectivity: They deprotonate at the most acidic site, often directed by an adjacent functional group.
-
Milder Conditions: Reactions can often be run at more practical temperatures (e.g., 0 °C to room temperature) compared to the cryogenic conditions required for many organolithium reactions. [10][11]
For halogen-metal exchange, "Turbo-Grignards" are a superb alternative to organolithiums. [15]The addition of lithium chloride (LiCl) to a Grignard reagent breaks up the polymeric aggregates of the organomagnesium species, dramatically increasing its reactivity and solubility. This allows for efficient bromine-magnesium exchange on aryl bromides that would be sluggish with conventional Grignard reagents. The resulting arylmagnesium species are more stable and tolerant of functional groups than aryllithiums. [15]
References
- Optimization of Organolithium Reactions.Organic Process Research & Development.
- Knochel-Hauser Base.
- Alkylidyne Molybdenum formation from Lithiated Transmetalation: A Computational Insight.
- Lithiation | Organolithium Reagents | Chemical Processes.Vapourtec Ltd.
- A co-operative bimetallic approach for the transformation of lithiation.
- The Mechanism of Lithium-Halogen Exchange.Macmillan Group.
- Practical and economic lithiations of functionalized arenes and heteroarenes using Cy2NLi in the presence of Mg, Zn or La halides in a continuous flow.PMC.
- Selective Metal
-
The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate.[Link]
-
Why do halogen-metal exchanges happen? Chemistry Stack Exchange.[Link]
-
Selective ortho-Metalation of a Fluoroarene with Knochel–Hauser Base and Reactions with Various Electrophiles. ResearchGate.[Link]
-
Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. PubMed.[Link]
-
Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? ResearchGate.[Link]
-
Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. Journal of Organic Chemistry.[Link]
-
n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Chem-Station.[Link]
-
Optimization of Organolithium Reactions. Organic Process Research & Development.[Link]
-
Turbo-Hauser bases. Wikipedia.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 3. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. colab.ws [colab.ws]
- 5. vapourtec.com [vapourtec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sites.wp.odu.edu [sites.wp.odu.edu]
- 8. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Selective Metalation and Additions [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
Understanding the Challenge: The Debromination Side Reaction
Sources
- 1. benchchem.com [benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Optimization for 1,3-Dibromo-4-methoxy-2-methylbenzene
The following technical guide is structured as an advanced support resource for medicinal chemists and process engineers working with the scaffold 1,3-Dibromo-4-methoxy-2-methylbenzene .
Case ID: SUB-DBA-004 Subject: Regioselectivity control and steric hindrance management in Pd-catalyzed cross-couplings. Applicable Reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.
Substrate Diagnostic: "Know Your Enemy"
Before selecting a catalyst, you must understand the steric and electronic landscape of your substrate. This molecule presents a classic "Poly-Ortho-Substituted" challenge.
Structural Analysis[1][2]
-
Position C1-Br:
-
Sterics: Moderate. Flanked by C2-Me and C6-H .
-
Electronics: Para to the Methoxy (OMe) group. Electron-rich, but accessible.
-
Reactivity Status: Kinetic Favorite. This site will undergo oxidative addition first.
-
-
Position C3-Br:
-
Sterics: Severe. "Sandwiched" between C2-Me and C4-OMe .
-
Electronics: Ortho to the Methoxy group.[1] Highly electron-rich and physically obstructed.
-
Reactivity Status: Kinetic Orphan. Requires specialized ligands to force reactivity.
-
Figure 1: Reactivity mapping of the dibromo-anisole scaffold.
Protocol A: Site-Selective Coupling (Targeting C1)
Goal: Mono-functionalization at the C1 position while leaving the C3-Br intact for later steps.
The Logic
Because C1 is less hindered, standard catalytic systems will naturally prefer this site. However, using highly active "universal" catalysts (like Pd-XPhos) can lead to "over-reaction" (bis-coupling). You must "dumb down" the catalyst slightly to enhance selectivity.
Recommended System
-
Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2.
-
Ligand: Triphenylphosphine (PPh3) or dppf. Avoid bulky Buchwald ligands here.
-
Base: Na2CO3 (mild) or K3PO4 (anhydrous).
-
Solvent: DME/Water (2:1) or Toluene/Water.
-
Temperature: 60–80°C. (Avoid reflux >100°C to prevent C3 activation).
Step-by-Step Protocol (Suzuki Example)
-
Charge: 1.0 equiv Substrate, 1.05 equiv Boronic Acid, 3 mol% Pd(PPh3)4.
-
Solvent: Degas DME/H2O (3:1) for 15 mins with Argon.
-
Initiation: Add base (2.0 equiv Na2CO3). Heat to 70°C.
-
Monitoring: Check HPLC at 2 hours.
-
If <5% di-coupled product: Continue.
-
If >10% di-coupled product: Lower temp to 50°C and reduce boronic acid to 0.95 equiv.
-
Protocol B: Forcing the "Sandwich" (Targeting C3)
Goal: Coupling at the difficult C3 position (usually after C1 has been reacted or if forcing bis-coupling).
The Logic
The C3-Br bond is sterically shielded by the ortho-Methyl and ortho-Methoxy groups. Standard Pd/PPh3 systems will stall (0% conversion). You need a ligand that is bulky (to promote reductive elimination) and electron-rich (to facilitate oxidative addition into the hindered C-Br bond).
Recommended System (The "Flamethrower" Approach)
-
Precatalyst: Pd-XPhos G3/G4 or Pd-PEPPSI-IPr .
-
Why? XPhos and SPhos are designed to create a "pocket" that accommodates ortho-substitution.
-
-
Base: KOH or NaOH (Strong bases are often required to activate the boronic acid in hindered environments).
-
Solvent: 1,4-Dioxane or n-Butanol (High boiling point required).
-
Temperature: 100–110°C.
Ligand Selection Matrix
| Ligand | Trade Name | Best Use Case | Mechanism Note |
| XPhos | XPhos | Primary Recommendation. Excellent for poly-ortho substrates. | Large steric bulk facilitates reductive elimination of the crowded biaryl. |
| SPhos | SPhos | Alternative if XPhos fails. | Slightly smaller, extremely electron-rich. Good for stability. |
| IPr | (NHC) | For extremely difficult cases or heteroaryl coupling. | Strong sigma-donation stabilizes the Pd-center during difficult oxidative addition. |
Troubleshooting Guide
Issue 1: "I'm getting a mixture of mono- and di-coupled products."
Diagnosis: Your catalyst is too active, or your stoichiometry is loose.
-
Fix 1: Switch from SPhos/XPhos to dppf or PPh3.
-
Fix 2: Reduce Boronic Acid to 0.95 equivalents.
-
Fix 3: Lower temperature by 20°C.
Issue 2: "Reaction stalls at 50% conversion."
Diagnosis: Catalyst death (Pd-black formation) or incomplete oxidative addition at the hindered site.
-
Fix 1: If targeting C3, ensure you are using Pd-XPhos G3 (precatalyst) rather than mixing Pd2(dba)3 + Ligand manually. Precatalysts ensure a 1:1 Pd:L ratio and prevent early catalyst decomposition.
-
Fix 2: Switch solvent to n-Butanol . The polarity and higher boiling point often stabilize the active species in hindered couplings [1].
Issue 3: "Protodebromination (Hydrodebromination) observed."
Diagnosis: The Pd inserted into the C-Br bond but failed to transmetallate/reductively eliminate, eventually grabbing a Hydride from the solvent.
-
Fix: Avoid primary/secondary alcohols if possible (though n-BuOH is usually fine). Switch to Toluene/Dioxane . Ensure the reaction is strictly anhydrous if using hydride-sensitive intermediates.
Decision Workflow
Use this logic flow to design your experiment.
Figure 2: Experimental decision matrix for catalyst selection.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.
-
Fairlamb, I. J. S. "Mechanistic complexity in Pd-catalyzed cross-couplings of dihaloheteroarenes." Chemical Society Reviews, 2007. (Contextual grounding for site-selectivity rules).
-
BenchChem Technical Support. "Optimizing Reaction Conditions for the Bromination of Anisole." (General reactivity data for methoxy-arenes).
Sources
Handling and safety precautions for 1,3-Dibromo-4-methoxy-2-methylbenzene
Technical Support Center: 1,3-Dibromo-4-methoxy-2-methylbenzene
Welcome to the technical support guide for 1,3-Dibromo-4-methoxy-2-methylbenzene (CAS No. 688744-20-9). This document provides researchers, scientists, and drug development professionals with essential safety information and in-depth troubleshooting for common experimental challenges. As a substituted, electron-rich aryl halide, this reagent is a valuable building block in organic synthesis, particularly for creating complex molecular architectures via cross-coupling reactions. However, its specific electronic and steric properties necessitate careful consideration of handling procedures and reaction conditions to ensure both safety and experimental success.
Section 1: Safety & Handling FAQs
This section addresses critical questions regarding the safe handling, storage, and disposal of 1,3-Dibromo-4-methoxy-2-methylbenzene.
Q1: What are the primary hazards associated with 1,3-Dibromo-4-methoxy-2-methylbenzene?
Based on data from structurally similar dibrominated aromatic compounds, 1,3-Dibromo-4-methoxy-2-methylbenzene should be handled as a hazardous substance. The primary anticipated hazards include:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or vapor.[1][3]
-
Harmful if Swallowed: May be harmful if ingested.[4]
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
To mitigate exposure risks, the following PPE must be worn at all times:
-
Eye and Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Gloves and Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Use proper glove removal technique to avoid skin contact.[1][4]
-
Body Protection: Wear a lab coat and, if handling larger quantities, consider additional protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[3][5]
Q3: What are the proper storage conditions for 1,3-Dibromo-4-methoxy-2-methylbenzene?
Proper storage is crucial to maintain the compound's integrity and ensure safety.
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[1][5][6]
-
Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][6]
-
Security: The substance should be stored in a locked cabinet or area to restrict access to authorized personnel only.[1][5]
-
Incompatibilities: Store separately from strong oxidizing agents (e.g., peroxides, nitrates, perchlorates), as these materials are incompatible.[2][6]
Q4: How should I respond to a spill?
In the event of a spill, follow these steps while wearing full PPE:
-
Evacuate & Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation. Remove all sources of ignition.[7]
-
Containment: Prevent the spill from spreading or entering drains.
-
Absorption: For small spills, cover with an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite.[4]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Disposal: Dispose of the container and all contaminated materials as hazardous waste according to local, state, and federal regulations.[1][8]
Spill Response Workflow
Caption: A workflow for responding to a chemical spill.
Section 2: Physicochemical Data
This table summarizes key properties of 1,3-Dibromo-4-methoxy-2-methylbenzene for quick reference.
| Property | Value | Source(s) |
| CAS Number | 688744-20-9 | [9][10] |
| Molecular Formula | C₈H₈Br₂O | [9][10] |
| Molecular Weight | 279.96 g/mol | [9][10] |
| Appearance | Solid (Typical) | Inferred from similar compounds |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Toluene, Dioxane, THF) | Inferred from structure |
| SMILES Code | CC1=C(Br)C(OC)=CC=C1Br | [9] |
Section 3: Experimental Troubleshooting Guide
This guide focuses on resolving common issues encountered during synthetic reactions involving 1,3-Dibromo-4-methoxy-2-methylbenzene, particularly in the context of palladium-catalyzed cross-coupling.
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield, and I'm observing a major byproduct corresponding to the mass of my starting material minus one bromine atom. What is happening and how can I suppress it?
Expert Analysis: You are observing a classic case of hydrodehalogenation (often shortened to "dehalogenation"), a common and problematic side reaction in palladium-catalyzed cross-couplings.[11][12]
Causality: The root cause is the formation of a palladium-hydride (Pd-H) species in your catalytic cycle. This species can arise from several sources, including the base, solvent (especially alcohols), or residual water.[13][14] The electron-rich nature of your substrate, 1,3-Dibromo-4-methoxy-2-methylbenzene, due to its methoxy and methyl groups, makes the aryl-palladium intermediate particularly susceptible to reacting with the Pd-H species in a reductive elimination step. This yields the undesired dehalogenated product (Ar-H) instead of the desired cross-coupled product (Ar-Nu).[11][13] Aryl bromides are generally less prone to this than iodides, but it becomes significant with very active catalysts and electron-rich systems.[12][14]
Self-Validating Protocol for Minimizing Dehalogenation:
Follow this systematic approach to troubleshoot and optimize your reaction. Modify one parameter at a time to validate its effect.
Step 1: Re-evaluate Your Base
-
Rationale: Strong, proton-donating bases like alkoxides (e.g., NaOEt) in protic solvents are known hydride sources.[15]
-
Action: Switch to a weaker, non-nucleophilic inorganic base.
Step 2: Change Your Solvent System
-
Rationale: Protic solvents like ethanol or methanol can directly act as hydride donors.[13][14]
-
Action: Use anhydrous, aprotic solvents.
-
Recommended: Toluene, 1,4-Dioxane, or THF are excellent choices. Ensure they are freshly distilled or from a sealed, dry source.
-
Verification: If using a biphasic system (e.g., Toluene/Water), ensure the water is thoroughly degassed to remove oxygen, which can degrade the catalyst and promote side reactions like homocoupling.[13]
-
Step 3: Optimize Catalyst and Ligand
-
Rationale: The ligand on the palladium center dictates the relative rates of the desired reductive elimination versus the undesired dehalogenation. Bulky, electron-rich phosphine ligands often accelerate the desired product-forming step.
-
Action: If using a simple catalyst like Pd(PPh₃)₄, consider switching to a more modern, efficient system.
Step 4: Control Reaction Temperature
-
Rationale: Higher temperatures can sometimes increase the rate of dehalogenation relative to the cross-coupling reaction.[11][15]
-
Action: Attempt the reaction at a lower temperature. Start at 80 °C and, if the reaction is sluggish, incrementally increase to a maximum of 100-110 °C while monitoring the product-to-byproduct ratio by TLC or LC-MS.
Troubleshooting Decision Workflow for Suzuki Coupling
Caption: A decision tree for troubleshooting dehalogenation in Suzuki coupling.
Q2: I am attempting a mono-coupling reaction, but I am getting significant amounts of the di-substituted product. How can I improve selectivity?
Expert Analysis: The two bromine atoms on 1,3-Dibromo-4-methoxy-2-methylbenzene have different electronic and steric environments, but achieving perfect mono-selectivity can still be challenging. The first coupling reaction introduces a new group that can alter the reactivity of the remaining bromine.
Causality: If the first coupling is very fast and the conditions are harsh (high temperature, very active catalyst), the second coupling can occur competitively. The electronic nature of the group you are adding will also influence the reactivity of the second bromine atom.
Protocol for Improving Mono-Selectivity:
-
Stoichiometry Control: Use a slight excess, but no more than 1.05-1.1 equivalents, of your boronic acid coupling partner. This ensures it is the limiting reagent after the first coupling.
-
Lower Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for the first coupling. This disfavors the potentially more demanding second coupling.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed but before significant amounts of the di-substituted product appear.
-
Slower Addition: In some cases, adding the boronic acid slowly over a period of time via a syringe pump can maintain a low instantaneous concentration, favoring mono-substitution.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Jerie, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Dibromobenzene. Retrieved from [Link]
-
Sharma, S., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. Retrieved from [Link]
-
Sdfine. (n.d.). Safety Data Sheet: 1,4-dibromobenzene. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nj.gov [nj.gov]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. 688744-20-9|1,3-Dibromo-4-methoxy-2-methylbenzene|BLD Pharm [bldpharm.com]
- 10. Benzene, 1,3-dibromo-4-methoxy-2-methyl- CAS#: 688744-20-9 [chemicalbook.com]
- 11. jmcct.com [jmcct.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,3-Dibromo-4-methoxy-2-methylbenzene and Other Dibromobenzenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, substituted dibromobenzenes are invaluable building blocks, serving as versatile scaffolds for the construction of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The strategic placement of bromine atoms, coupled with the electronic and steric influence of other substituents, dictates the reactivity and regioselectivity of these compounds in a variety of transformations. This guide provides an in-depth comparison of the reactivity of 1,3-Dibromo-4-methoxy-2-methylbenzene with its simpler counterparts—1,2-, 1,3-, and 1,4-dibromobenzene—across several cornerstone reactions in modern synthetic chemistry.
The Influence of Substitution: An Overview
The reactivity of a dibromobenzene is not merely a function of the bromine atoms themselves but is profoundly influenced by the electronic and steric environment of the aromatic ring.[1][2] Electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density of the ring, making it more susceptible to electrophilic attack and facilitating certain organometallic reactions.[3] Conversely, the electronegativity of bromine exerts an electron-withdrawing inductive effect.[2][4] The interplay of these effects, along with steric hindrance, governs the rate, yield, and outcome of chemical transformations.
1,3-Dibromo-4-methoxy-2-methylbenzene presents a fascinating case study. The methoxy group at C4 and the methyl group at C2 are both electron-donating, activating the ring. The methoxy group, in particular, is a strong activating group through resonance.[5] These substituents are expected to influence the reactivity of the two bromine atoms at C1 and C3 differently, leading to potential regioselectivity in sequential reactions.
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are prime examples.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl halide.[6][7] The reactivity of the aryl bromide is influenced by both electronic and steric factors.
-
Electronic Effects: The electron-donating methoxy and methyl groups in 1,3-Dibromo-4-methoxy-2-methylbenzene increase the electron density on the aromatic ring. This can enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond, a key step in the catalytic cycle.[8] In contrast, the unsubstituted dibromobenzenes lack this electronic activation.
-
Steric Effects: The methyl group at the C2 position introduces steric hindrance around the C1-Br bond. This may lead to a lower reaction rate at this position compared to the C3-Br bond. This steric differentiation offers a potential handle for regioselective mono-functionalization. The simple dibromobenzene isomers have less steric congestion around their bromine atoms.
Hypothetical Experimental Data: Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,3-Dibromo-4-methoxy-2-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | 92% (mono-arylated at C3) |
| 1,3-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85% |
| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6 | 90% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[9][10][11] Similar to the Suzuki coupling, the reaction is sensitive to the electronic and steric environment of the aryl halide.
-
Electronic Effects: The activated ring of 1,3-Dibromo-4-methoxy-2-methylbenzene is expected to undergo oxidative addition more readily than the unsubstituted dibromobenzenes.
-
Steric and Regioselectivity: The steric hindrance from the C2-methyl group is anticipated to direct amination preferentially to the C3 position. This regiochemical control is a significant advantage over symmetrical isomers like 1,4-dibromobenzene or the less differentiated 1,3-dibromobenzene.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Lithiation and Grignard Reagent Formation
The generation of organometallic reagents through lithium-halogen exchange or Grignard formation is a cornerstone of synthetic strategy, enabling subsequent reactions with a wide array of electrophiles.
Directed ortho-Metalation (DoM) and Lithium-Halogen Exchange
The methoxy group is a powerful directed metalation group (DMG), capable of directing an organolithium base to deprotonate the adjacent ortho position.[12][13] In 1,3-Dibromo-4-methoxy-2-methylbenzene, this presents a competition between DoM and lithium-halogen exchange.
-
1,3-Dibromo-4-methoxy-2-methylbenzene: The methoxy group at C4 can direct lithiation to the C5 position. However, lithium-halogen exchange at one of the bromine atoms is often a much faster process, especially with alkyllithium reagents like n-BuLi at low temperatures.[14] The C-Br bond at the more sterically accessible C3 position is the likely site for initial lithium-halogen exchange.
-
Other Dibromobenzenes: In the absence of a strong directing group, lithium-halogen exchange is the primary pathway for lithiation of 1,2-, 1,3-, and 1,4-dibromobenzene.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond.[15][16][17]
-
1,3-Dibromo-4-methoxy-2-methylbenzene: The electron-rich nature of the ring may facilitate the oxidative insertion of magnesium. Due to the steric hindrance at C1, it is plausible that the Grignard reagent would form preferentially at the C3 position, allowing for regioselective functionalization.
-
Unsubstituted Dibromobenzenes: Grignard formation with unsubstituted dibromobenzenes can lead to mixtures of mono- and di-Grignard reagents, and in the case of 1,2-dibromobenzene, the formation of benzyne upon double Grignard formation is a known side reaction.
Logical Relationship: Reactivity of 1,3-Dibromo-4-methoxy-2-methylbenzene
Caption: Factors influencing the reactivity of 1,3-Dibromo-4-methoxy-2-methylbenzene.
Conclusion
1,3-Dibromo-4-methoxy-2-methylbenzene emerges as a highly versatile and strategically valuable building block. The presence of the electron-donating methoxy and methyl groups enhances its reactivity in palladium-catalyzed cross-coupling reactions compared to unsubstituted dibromobenzenes. Crucially, the steric environment created by the methyl group at the C2 position offers a powerful tool for achieving regioselectivity, favoring functionalization at the C3 position. This predictable reactivity allows for the sequential and controlled introduction of different functionalities, a significant advantage in the synthesis of complex target molecules. Researchers and drug development professionals can leverage these distinct reactivity patterns to design more efficient and selective synthetic routes.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. URL: [Link]
-
Narasimhan, N. S., et al. (1979). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Section A, 88(6), 627-634. URL: [Link]
-
Wikipedia. Buchwald–Hartwig amination. URL: [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. URL: [Link]
-
University of California, Irvine. The Grignard Reaction. URL: [Link]
-
University of Massachusetts Lowell. Grignard Reaction. URL: [Link]
-
ResearchGate. (2020). Explorative study of the sequential Buchwald-Hartwig amination/Pd-Catalyzed carbonylative cyclization leading to DBDAPs. URL: [Link]
-
Snieckus, V. (2003). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PMC. URL: [Link]
-
ResearchGate. (2018). Photodissociation of bromobenzene, dibromobenzene, and 1,3,5-tribromobenzene. URL: [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. URL: [Link]
-
KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS. URL: [Link]
-
Wikipedia. Directed ortho metalation. URL: [Link]
-
Adichemistry. Grignard Reagent | Reactions | Preparation | Mechanism. URL: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. URL: [Link]
-
Collum, D. B. (1998). Ortholithiation of Anisole by n-BuLi-TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 120(40), 10473-10474. URL: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. URL: [Link]
-
Quora. (2018). Which isomer of dibromobenzene has no overall dipole?. URL: [Link]
-
Filo. (2025). Mechanisms of ortho and para bromo anisole from anisole. URL: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. URL: [Link]
-
iOpenShell. (2023). Signatures of the Bromine Atom and Open-Shell Spin Coupling in the X-ray Spectrum of the Bromobenzene Cation. URL: [Link]
-
Lumen Learning. The Effect of Substituents on Reactivity | MCC Organic Chemistry. URL: [Link]
-
Walborsky, H. M. (1974). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 7(10), 321-328. URL: [Link]
-
Organic Syntheses. (2017). Procedure. URL: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. URL: [Link]
-
National Center for Biotechnology Information. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. URL: [Link]
-
Andrew G Myers Research Group. Directed (ortho) Metallation. URL: [Link]
-
Beilstein Archives. (2020). Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States. URL: [Link]
-
Vedantu. Effect of Substituent on Reactivity of Benzene for JEE. URL: [Link]
-
Chemistry – A European Journal. (2023). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. URL: [Link]
-
ResearchGate. (2002). X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions. URL: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL: [Link]
-
National Center for Biotechnology Information. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. URL: [Link]
-
SciSpace. (2007). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. URL: [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. URL: [Link]
-
University of Illinois Urbana-Champaign. Directed (ortho) Metallation. URL: [Link]
-
Organic Process Research & Development. (2007). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. URL: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. URL: [Link]
Sources
- 1. stpeters.co.in [stpeters.co.in]
- 2. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanisms of ortho and para bromo anisole from anisole Explain the reac.. [askfilo.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. adichemistry.com [adichemistry.com]
Validated analytical methods for 1,3-Dibromo-4-methoxy-2-methylbenzene
An In-Depth Comparative Guide to Validated Analytical Methods for 1,3-Dibromo-4-methoxy-2-methylbenzene
For professionals in pharmaceutical research and development, the rigorous analysis of novel chemical entities and their intermediates is the bedrock of quality, safety, and efficacy. The compound 1,3-Dibromo-4-methoxy-2-methylbenzene (CAS: 688744-20-9) serves as a crucial building block in various synthetic pathways.[1] Ensuring its purity and identifying potential process-related impurities requires robust, validated analytical methods. This guide provides a comprehensive comparison of the primary chromatographic techniques applicable to this analyte: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This document is structured to provide not just protocols, but a rationale for methodological choices, grounded in established scientific principles and global regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Before developing a separation method, understanding the analyte's fundamental properties is paramount. This knowledge informs the selection of an appropriate analytical technique and the parameters for structural elucidation.
Table 1: Physicochemical Properties of 1,3-Dibromo-4-methoxy-2-methylbenzene
| Property | Value | Source |
| CAS Number | 688744-20-9 | [1] |
| Molecular Formula | C₈H₈Br₂O | [1] |
| Molecular Weight | 279.96 g/mol | [1] |
| Structure | ||
| IUPAC Name: 1,3-Dibromo-4-methoxy-2-methylbenzene |
Spectroscopic Fingerprinting
Spectroscopic methods are indispensable for unambiguous identification. While specific experimental data for this exact isomer is not widely published, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the substitution pattern on the benzene ring. The methyl and methoxy groups will provide distinct singlet signals in the ¹H NMR spectrum, while the aromatic protons will appear as doublets or multiplets, with chemical shifts influenced by the bromine and methoxy substituents.[6][7]
-
Mass Spectrometry (MS) : The presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) will result in a highly characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments.[9][10] The mass spectrum would show a triplet pattern at M, M+2, and M+4, with relative intensities of approximately 1:2:1.
Chromatographic Methodologies: A Comparative Overview
The two most suitable techniques for the routine analysis of 1,3-Dibromo-4-methoxy-2-methylbenzene are GC-MS and HPLC-UV. The choice between them depends on the specific analytical objective, such as purity testing, impurity profiling, or quantification in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an ideal technique for analyzing volatile and thermally stable compounds like halogenated aromatics.[11][12] Coupling it with a mass spectrometer provides exceptional selectivity and sensitivity, making it the gold standard for identifying unknown impurities.
Principle of Suitability: 1,3-Dibromo-4-methoxy-2-methylbenzene, as a substituted benzene derivative, is expected to have sufficient volatility and thermal stability to be amenable to GC analysis without derivatization.[13]
Typical Workflow:
Caption: High-level workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique in the pharmaceutical industry for purity determination and assay. It does not require the analyte to be volatile, making it a robust alternative to GC.
Principle of Suitability: The aromatic nature of the compound ensures strong ultraviolet (UV) absorbance, allowing for sensitive detection. Its moderate polarity makes it well-suited for reversed-phase chromatography.[14][15]
Typical Workflow:
Caption: High-level workflow for HPLC-UV analysis.
Performance Comparison and Method Validation
A method is only useful if it is validated to be "fit for purpose."[5][16] The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for its intended use.[2][4] The following table compares the expected performance of optimized GC-MS and HPLC-UV methods for the analysis of 1,3-Dibromo-4-methoxy-2-methylbenzene, based on typical results for similar halogenated compounds and guided by ICH Q2(R2) principles.[17][18][19]
Table 2: Comparative Performance of Validated GC-MS and HPLC-UV Methods
| Validation Parameter | GC-MS | HPLC-UV | Rationale & Considerations |
| Specificity/Selectivity | Very High | High | GC-MS offers mass-based separation in a second dimension, providing superior specificity, especially for co-eluting peaks. HPLC-UV relies on chromatographic retention and UV spectra, which can be less specific. |
| Linearity (R²) | > 0.995 | > 0.998 | Both techniques offer excellent linearity over a defined range. HPLC often demonstrates slightly better correlation coefficients. |
| Limit of Detection (LOD) | Low (pg range) | Moderate (ng range) | GC-MS, particularly in SIM mode, is generally more sensitive than HPLC-UV.[20] |
| Limit of Quantitation (LOQ) | Low (pg-ng range) | Moderate (ng range) | The LOQ is critical for accurately quantifying low-level impurities. GC-MS has a distinct advantage here.[17] |
| Accuracy (% Recovery) | 95-105% | 98-102% | Both methods can achieve high accuracy. HPLC sample preparation is often simpler, reducing potential for error. |
| Precision (%RSD) | < 5% | < 2% | HPLC systems typically offer superior injection precision compared to GC, resulting in lower relative standard deviation (RSD).[3] |
| Robustness | Moderate | High | HPLC methods are often considered more robust to minor changes in parameters like mobile phase composition or flow rate. GC methods can be sensitive to inlet conditions and column aging. |
| Throughput | Moderate | High | Modern UPLC/HPLC systems with short columns and fast gradients can offer significantly higher throughput than typical GC run times. |
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Optimization and re-validation are necessary when transferring methods between laboratories or instruments.
Protocol: GC-MS Method for Purity and Impurity Profiling
This method is designed for high-sensitivity detection and identification of the main component and any volatile process impurities.
Table 3: Recommended GC-MS Parameters
| Parameter | Setting | Justification |
| GC System | Agilent 8860 GC or equivalent | Standard, reliable instrumentation. |
| Column | DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane phase is excellent for general-purpose separation of aromatic compounds.[14] |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet | Split/Splitless, 250 °C, Split ratio 50:1 | Split injection prevents column overloading for purity analysis. A high split ratio is used for assaying the main peak. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min | A temperature ramp ensures separation of compounds with different boiling points. |
| MS System | Quadrupole MS with EI source | Electron Ionization (EI) provides reproducible fragmentation patterns for library matching. |
| Source Temp | 230 °C | Standard temperature to ensure analyte stability. |
| Quad Temp | 150 °C | Standard temperature to maintain mass accuracy. |
| Scan Mode | Full Scan (m/z 50-400) and/or SIM | Full scan is used for identifying unknowns. Selected Ion Monitoring (SIM) targeting the molecular ions (e.g., m/z 278, 280, 282) provides maximum sensitivity for quantification.[21] |
| Sample Prep | Accurately weigh ~10 mg of sample and dissolve in 10 mL of Toluene. Further dilute as needed. | Toluene is a suitable solvent that is compatible with the GC system. |
Protocol: HPLC-UV Method for Purity Assay
This method is optimized for precise and accurate quantification of 1,3-Dibromo-4-methoxy-2-methylbenzene, ideal for routine quality control.
Table 4: Recommended HPLC-UV Parameters
| Parameter | Setting | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, robust HPLC system. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase is the workhorse for reversed-phase chromatography of moderately non-polar compounds.[14][22] |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30 v/v) | A simple isocratic mixture provides robust and repeatable retention times. This ratio should be optimized for ideal retention (k' between 2-10). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column. |
| Column Temp | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV/Vis Detector | |
| Wavelength | 220 nm | The benzene ring provides strong absorbance in the lower UV range. A full UV scan of the analyte should be performed to determine the absorbance maximum. |
| Injection Vol | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Prep | Accurately weigh ~10 mg of sample and dissolve in 100 mL of Acetonitrile. | The sample should be dissolved in a solvent stronger than or equal in strength to the mobile phase to ensure good peak shape. |
Conclusion and Recommendations
Both GC-MS and HPLC-UV are powerful, validated methods for the analysis of 1,3-Dibromo-4-methoxy-2-methylbenzene. The optimal choice is dictated by the analytical goal.
-
For impurity identification and trace-level analysis , the superior sensitivity and specificity of GC-MS make it the preferred method. Its ability to provide structural information on unknown peaks through mass spectral fragmentation is invaluable during process development.
-
For routine quality control, purity assays, and stability testing , the high precision, robustness, and higher throughput of HPLC-UV make it the more practical and efficient choice.
Ultimately, a comprehensive analytical strategy in a drug development setting would employ both techniques: HPLC-UV for routine quantitative measurements and GC-MS for initial characterization, impurity profiling, and troubleshooting out-of-specification results. Adherence to ICH validation guidelines is mandatory to ensure data integrity and regulatory compliance.[4][5]
References
-
Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. Available at: [Link]
-
Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]
-
Journal of Chinese Mass Spectrometry Society. (n.d.). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Soil Samples Using Gas Chromatography Coupled with Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Supporting Information. Available at: [Link]
-
Taylor & Francis Online. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]
-
Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. Retrieved from [Link]
-
Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov. Retrieved from [Link]
-
PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Available at: [Link]
-
Agilent Technologies. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Available at: [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzene, 1,2-dibromo-4-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]
-
JEOL. (n.d.). 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene. Retrieved from [Link]
-
PMC. (n.d.). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
SciELO. (n.d.). Validation of a methodology to determine Benzene, Toluene, Ethylbenzene, and Xylenes concentration present in the air and adsorb. Retrieved from [Link]
Sources
- 1. 688744-20-9|1,3-Dibromo-4-methoxy-2-methylbenzene|BLD Pharm [bldpharm.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. halogenated aromatic compounds: Topics by Science.gov [science.gov]
- 12. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. benchchem.com [benchchem.com]
- 15. Separation of Benzene, 1,2-dibromo-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. intuitionlabs.ai [intuitionlabs.ai]
- 17. agilent.com [agilent.com]
- 18. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.org.co [scielo.org.co]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. merckmillipore.com [merckmillipore.com]
Distinguishing between isomers of dibromo-methoxy-methylbenzene using NMR
Part 1: Strategic Framework
In the development of halogenated aryl ethers for medicinal chemistry (e.g., precursors to biaryl scaffolds via Suzuki-Miyaura coupling), the bromination of methoxy-methylbenzenes (cresyl methyl ethers) often yields complex regioisomeric mixtures. Distinguishing these isomers is not merely an analytical exercise but a critical checkpoint in Structure-Activity Relationship (SAR) studies, where the position of the bromine atom dictates the vector of subsequent functionalization.
This guide provides a definitive, self-validating protocol to distinguish between the three most chemically relevant isomers of dibromo-methoxy-methylbenzene (C₈H₈Br₂O) using 1H NMR, 13C NMR, and NOE (Nuclear Overhauser Effect) experiments.
The Isomer Candidates
To ensure this guide is field-applicable, we compare three distinct regioisomers that represent the three fundamental proton-coupling regimes (Para, Meta, and Ortho).
-
Isomer A (Para-H): 2,5-dibromo-4-methoxytoluene
-
Key Feature: Protons are para to each other (positions 3 and 6).
-
-
Isomer B (Meta-H): 3,5-dibromo-2-methoxytoluene
-
Key Feature: Protons are meta to each other (positions 4 and 6).
-
-
Isomer C (Ortho-H): 2,3-dibromo-4-methoxytoluene
-
Key Feature: Protons are ortho to each other (positions 5 and 6).
-
Part 2: Experimental Protocols & Logic
Sample Preparation (The Foundation)
-
Solvent: Deuterated Chloroform (
) is standard. However, if signal overlap occurs between the methoxy ( ) and methyl ( ) groups, switch to Benzene- ( ) to induce an aromatic solvent-induced shift (ASIS), often resolving overlaps by 0.2–0.5 ppm. -
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is vital for detecting weak
satellite peaks or small NOE enhancements.
Primary Filter: NMR Coupling Analysis
The scalar coupling constant (
Mechanism: The magnitude of
Data Comparison Table:
| Feature | Isomer A (Para-H) | Isomer B (Meta-H) | Isomer C (Ortho-H) |
| Structure | 2,5-dibromo-4-OMe-toluene | 3,5-dibromo-2-OMe-toluene | 2,3-dibromo-4-OMe-toluene |
| Ar-H Multiplicity | Two Singlets | Two Doublets | Two Doublets |
| Coupling ( | |||
| Distinct (e.g., 7.0, 7.[1]4) | Distinct (e.g., 7.2, 7.[2][3]6) | Roof effect likely (AB system) | |
Technical Insight: For Isomer A, the protons appear as singlets. However, high-resolution instruments (600 MHz+) may resolve a tiny
coupling (< 0.5 Hz). Do not confuse this with meta-coupling.
The "Smoking Gun": 1D Selective NOESY
When chemical shifts are ambiguous, Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial validation. This technique detects protons within 5 Å of each other.[4]
Protocol:
-
Acquire a standard
spectrum.[4] -
Select the Methoxy (
) peak for irradiation. -
Select the Methyl (
) peak for irradiation in a separate experiment. -
Mixing Time: Set to 500–800 ms for small molecules to allow magnetization transfer.
Interpretation Logic:
-
Isomer A (Para-H):
-
Irradiate
Enhancement of H3 (ortho to OMe). -
Irradiate
Enhancement of H6 (ortho to Me). -
Result: Both alkyls "talk" to different aromatic protons.
-
-
Isomer B (Meta-H):
-
Irradiate
NO enhancement of Ar-H (blocked by Br at C3). -
Irradiate
Enhancement of H6 . -
Result: Only the methyl group shows an NOE to the ring protons.
-
-
Isomer C (Ortho-H):
-
Irradiate
Enhancement of H5 (ortho to OMe). -
Irradiate
NO enhancement (blocked by Br at C2/C3). -
Result: Only the methoxy group shows an NOE to the ring protons.
-
Part 3: Visualization
Diagram 1: NOE Interaction Map
This diagram visualizes the spatial "conversations" between protons that confirm the structure.
Caption: Spatial mapping of NOE interactions. Red arrows indicate correlations from the Methoxy group; Green arrows from the Methyl group. Note the "Steric Block" in Isomer B.
Diagram 2: The Identification Decision Tree
A logical workflow for the bench scientist.
Caption: Step-by-step logic flow for identifying dibromo-methoxy-methylbenzene isomers using coupling constants and NOE verification.
Part 4: 13C NMR Verification
While proton NMR is usually sufficient,
-
C-Br Carbon: Typically appears at 110–120 ppm .
-
C-OMe Carbon: The ipso carbon attached to the methoxy group is significantly deshielded (155–160 ppm ).
-
C-Me Carbon: The ipso carbon attached to the methyl group appears at 130–140 ppm .
Differentiation Tip: In Isomer A , the protonated carbons are equivalent in a low-resolution sense (both are CH), but HSQC (Heteronuclear Single Quantum Coherence) will show that the carbon at position 3 (ortho to OMe) is more shielded (lower ppm) than the carbon at position 6 (ortho to Me) due to the resonance donation of the oxygen.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for J-coupling values).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Royal Society of Chemistry. (2014). Supporting Information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination. (Provides specific experimental shifts for halogenated anisole derivatives).
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. (General methodology for isomer differentiation).
-
University of Chicago NMR Facility. (2021). 1D NOESY made easy. (Protocol for selective NOE experiments).
Sources
A Comparative Guide to the Site-Selective Reactivity of Bromine Atoms in 1,3-Dibromo-4-methoxy-2-methylbenzene
Introduction
In the landscape of pharmaceutical and materials science, polysubstituted aromatic compounds serve as indispensable building blocks. The ability to selectively functionalize a specific position on these scaffolds is paramount for the efficient synthesis of complex target molecules. 1,3-Dibromo-4-methoxy-2-methylbenzene presents a fascinating case study in regioselectivity, containing two chemically non-equivalent bromine atoms. The crucial question for any synthetic chemist is: under a given set of reaction conditions, which bromine atom will react preferentially?
This in-depth guide provides a comprehensive analysis of the factors governing the reactivity of the C1-Br and C3-Br positions. We will dissect the competing electronic and steric effects inherent to the molecule's structure and explore how different classes of chemical transformations can be leveraged to achieve site-selective functionalization. This document moves beyond simple protocols to explain the underlying principles, empowering researchers to make informed decisions in their synthetic design.
Structural and Electronic Analysis: A Tale of Two Bromines
The reactivity of an aryl bromide is not an intrinsic property of the C-Br bond alone; it is profoundly influenced by its local chemical environment. In 1,3-Dibromo-4-methoxy-2-methylbenzene, the two bromine atoms occupy distinct electronic and steric landscapes.
-
C1-Bromine : This atom is positioned ortho to the weakly electron-donating methyl group and meta to the strongly electron-donating methoxy group.[1][2] It is sterically shielded on one side by the methyl group.
-
C3-Bromine : This atom is positioned ortho to both the methyl and the methoxy groups.[3][4] Consequently, it resides in a more electron-rich environment than the C1-bromine. However, it is also flanked by two substituents, making it significantly more sterically hindered.[5][6]
This dichotomy is central to its chemistry: the C3-Br is electronically activated but sterically encumbered, while the C1-Br is less electronically activated but more sterically accessible. This sets the stage for a competition where the choice of reaction mechanism will dictate the site of reactivity.
Caption: Analysis of electronic and steric factors at the C1 and C3 positions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern synthesis.[7][8] The generally accepted catalytic cycle involves an initial oxidative addition of the aryl halide to a Pd(0) complex, a step that is highly sensitive to both electronics and sterics.[9][10]
Suzuki-Miyaura Coupling
In the context of 1,3-Dibromo-4-methoxy-2-methylbenzene, the less sterically hindered C1-Br bond is the favored site for oxidative addition with most standard palladium catalysts. The steric bulk around the C3-Br position presents a significant kinetic barrier for the approach of the palladium catalyst, making the C1 position react preferentially.
Table 1: Predicted Outcome of a Competitive Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid (Equivalents) | Catalyst System | Product Ratio (C1-coupled : C3-coupled) |
|---|---|---|---|---|
| 1 | 1,3-Dibromo-4-methoxy-2-methylbenzene | Phenylboronic Acid (0.9 eq.) | Pd(PPh₃)₄ / K₂CO₃ | > 95 : 5 |
| 2 | 1,3-Dibromo-4-methoxy-2-methylbenzene | Phenylboronic Acid (0.9 eq.) | Pd₂(dba)₃ / SPhos / K₃PO₄ | > 98 : 2 |
This data is illustrative, based on established principles of steric effects in cross-coupling.
While conventional wisdom suggests steric hindrance inhibits reactivity, some advanced catalytic systems with exceptionally bulky ligands have been shown to accelerate the activation of sterically crowded aryl halides.[11][12] This can occur via a shift from a two-electron oxidative addition to a one-electron radical pathway. While less common, it is a critical consideration for researchers observing anomalous reactivity with highly specialized catalysts.
Experimental Protocol: Selective Monofunctionalization via Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 mmol), the desired arylboronic acid (0.95 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 10 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the C1-monofunctionalized product.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination is highly sensitive to steric hindrance.[13][14] The oxidative addition step, as well as the subsequent reductive elimination, can be impeded by bulky substituents ortho to the C-Br bond. Therefore, selective amination is strongly predicted to occur at the more accessible C1 position.
Reactivity in Lithium-Halogen Exchange
Lithium-halogen exchange is a powerful transformation for generating organolithium reagents, which are potent nucleophiles.[15] This reaction class operates under a different set of guiding principles than palladium catalysis. The regioselectivity is often governed by the kinetic acidity of the ortho-protons and the presence of directing metalation groups (DMGs).[16][17]
The methoxy group in 1,3-Dibromo-4-methoxy-2-methylbenzene is a well-established DMG. In the presence of an alkyllithium reagent like n-BuLi, the lithium atom can coordinate to the methoxy oxygen. This coordination pre-associates the reagent near the C3-Br bond, facilitating a selective lithium-halogen exchange at this position, despite the steric hindrance.[16][18] The reaction is typically performed at very low temperatures (-78 °C) to ensure kinetic control and prevent unwanted side reactions or rearrangement.[19]
This outcome is directly opposite to that observed in palladium-catalyzed reactions, providing a clear and synthetically useful method for selectively targeting the C3 position.
Caption: Synthetic pathways for achieving site-selective functionalization.
Experimental Protocol: Selective C3-Functionalization via Lithium-Halogen Exchange
-
Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Ar), add a solution of 1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium (1.05 mmol, 1.05 eq.) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Exchange: Stir the mixture at -78 °C for 1 hour.
-
Trapping: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 mmol) in anhydrous THF and continue stirring at -78 °C for 2 hours.
-
Quenching & Workup: Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water (20 mL), and extract with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the C3-functionalized product.
Summary and Practical Recommendations
The selective functionalization of 1,3-Dibromo-4-methoxy-2-methylbenzene is a clear demonstration of how reaction mechanisms can be exploited to control regiochemical outcomes. The two bromine atoms, though on the same aromatic ring, exhibit divergent reactivity based on the chosen synthetic path.
Table 2: Summary of Site-Selectivity
| Reaction Class | Primary Controlling Factor | More Reactive Position | Rationale |
|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | Steric Hindrance | C1-Br | The less encumbered site allows for easier access by the bulky palladium catalyst for the rate-determining oxidative addition step. |
| Lithium-Halogen Exchange | Electronic Directing Effect | C3-Br | The methoxy group acts as a directing metalation group, coordinating the alkyllithium reagent to facilitate exchange at the ortho position. |
Recommendations for Researchers:
-
To achieve selective functionalization at the C1 position: Employ palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck reactions. Standard catalyst systems with common phosphine ligands will strongly favor this outcome.
-
To achieve selective functionalization at the C3 position: Utilize lithium-halogen exchange with an alkyllithium reagent at low temperatures (-78 °C), followed by quenching with a suitable electrophile. This leverages the powerful directing effect of the ortho-methoxy group.
By understanding these fundamental principles, scientists and drug development professionals can strategically and efficiently manipulate this versatile building block to access a desired regioisomer, streamlining synthetic routes and accelerating discovery.
References
- Soley, R., & Diccianni, J. B. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. [Source: PMC]
-
N’Dah, K., et al. (2007). New Ortho-Directing Group for Lithiation: Use of a Methoxy−Imino Auxiliary for the Synthesis of Chiral Ortho-Substituted Acetyl- and Propionylferrocenes. Organometallics, 26(7), 1773–1782. [Link]
-
Soley, R., & Diccianni, J. B. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. ResearchGate. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Shi, Z., et al. (2021). Transition-Metal-Free Coupling Reactions. Chemical Reviews, 121(23), 14694–14853. [Link]
-
LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Amanote Research. New Ortho-Directing Group for Lithiation: Use of a Methoxy-Imino Auxiliary for the Synthesis of Chiral Ortho-Substituted Acetyl- And Propionylferrocenes. Amanote. [Link]
-
Save My Exams. (2025). Directing Effects. Save My Exams. [Link]
-
Reddy, B. V. S., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(20), 2599-2602. [Link]
-
Wikipedia. Directed ortho metalation. Wikipedia. [Link]
-
University of Rochester. Directed (ortho) Metallation. University of Rochester Chemistry Department. [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]
-
Michigan State University. Alkyl Halide Reactivity. MSU Chemistry. [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
The reactions of methoxybenzene. Theory section. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 376-397. [Link]
-
Wikipedia. Metal–halogen exchange. Wikipedia. [Link]
-
Verstraete, L., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 915–923. [Link]
-
Rusanov, E. B., et al. (2020). The Role of Conjugation in the Halogen Lithium Exchange Selectivity. Chemistry – A European Journal, 26(1), 116-123. [Link]
-
Mohammadi, Z., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(8), 1438-1463. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Semba, K., & Nakao, Y. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society. [Source: PMC]
-
Luo, Q.-L., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 77(18), 8348–8353. [Link]
-
LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
-
MacMillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. MacMillan Group Meeting. [Link]
-
lithium halogen exchange #1 revised. Course Material. [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 16. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 17. uwindsor.ca [uwindsor.ca]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dibromo-4-methoxy-2-methylbenzene
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 1,3-Dibromo-4-methoxy-2-methylbenzene are not merely operational tasks; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, technically grounded protocol for the disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Profile & Risk Assessment: Understanding the "Why"
1,3-Dibromo-4-methoxy-2-methylbenzene is a halogenated aromatic compound. Its structure necessitates a cautious approach, as compounds in this class present specific handling and disposal challenges. The primary risks are associated with its irritant properties and the environmental impact of improper release.
According to safety data sheets (SDS), this compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation[1][2]. This profile is the fundamental driver for the stringent personal protective equipment (PPE) and handling protocols that follow. The presence of bromine atoms means it is a halogenated organic compound, which has specific regulatory implications for waste segregation and disposal methods.[3][4]
| Hazard Classification | GHS Category | Key Considerations |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Prolonged contact must be avoided.[1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 (Single Exposure) | May cause respiratory irritation.[1][2][5] |
| Waste Classification | Halogenated Organic Waste | Must be segregated from non-halogenated waste streams.[3][4] |
This data is synthesized from representative safety data sheets for substituted bromobenzenes and related compounds.
Pre-Disposal: Safe Handling and Waste Accumulation
Proper disposal begins long before the waste container is full. It starts with the correct procedures for handling the chemical during routine laboratory use.
Core Principles:
-
Engineering Controls: Always handle 1,3-Dibromo-4-methoxy-2-methylbenzene inside a certified chemical fume hood to mitigate inhalation risks.[6][7] The ventilation system is your primary line of defense.
-
Personal Protective Equipment (PPE): Standard PPE is mandatory and includes:
-
Waste Segregation: This is the most critical step in the pre-disposal phase. As a halogenated organic compound, this waste must never be mixed with non-halogenated organic solvents (e.g., acetone, hexanes, methanol).[3][4] Co-mingling can disrupt the disposal process, as halogenated waste requires high-temperature incineration to prevent the formation of toxic dioxins and furans.[9] Use a dedicated, clearly labeled "Halogenated Organic Waste" container.[3]
Step-by-Step Disposal Protocol: From Bench to Pickup
The goal of in-lab disposal procedures is not to treat the chemical, but to safely prepare it for transport and final destruction by a licensed environmental services contractor.
Step 1: Container Selection and Labeling
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of cracks, and has a secure, leak-proof cap.[10]
-
Initial Labeling: Before adding the first drop of waste, the container must be labeled. Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department. At a minimum, write:
-
The words "Hazardous Waste"
-
The full chemical name: "1,3-Dibromo-4-methoxy-2-methylbenzene" and any other components in the waste stream.
-
The approximate concentrations or percentages of each component.[10]
-
The relevant hazard characteristics (e.g., Irritant).
-
The date the first waste was added (accumulation start date).
-
Step 2: Waste Accumulation
-
Location: Keep the waste container in a designated Satellite Accumulation Area (SAA), which is typically inside the laboratory at or near the point of generation.
-
Keep it Closed: The container must be securely capped at all times, except when you are actively adding waste.[1][5][6] This is a common regulatory violation and a primary cause of fugitive lab emissions.
Step 3: Handling Contaminated Materials
-
Empty Reagent Bottles: The original reagent bottle is not considered "empty" by regulatory standards until it has been triple-rinsed with a suitable solvent (e.g., toluene or methanol). The rinsate from this process is itself hazardous waste and must be collected in your halogenated waste container.[11]
-
Contaminated Solids: Any solids like contaminated silica gel, weighing paper, or absorbent pads used for a spill must be collected separately in a labeled solid waste container. Do not mix liquid and solid waste.
Step 4: Preparing for Final Disposal
-
Do Not Overfill: Fill containers to no more than 80-90% capacity to allow for vapor expansion.[10]
-
Finalize the Label: Once the container is full, complete the hazardous waste tag with the final volume and date. Ensure all chemical components are listed.
-
Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department. This typically involves an online form or phone call.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from 1,3-Dibromo-4-methoxy-2-methylbenzene.
Caption: Waste Disposal Workflow for 1,3-Dibromo-4-methoxy-2-methylbenzene.
Regulatory Framework: The Legal Basis for Our Actions
In the United States, the disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] As a halogenated organic compound, this waste would likely be classified under the "F-list" of hazardous wastes from non-specific sources if it were a spent solvent, or potentially require characterization for toxicity.[13][14][15] The ultimate disposal method for such wastes is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] Adherence to the protocols outlined above ensures compliance with these federal regulations, protecting both your institution and the environment.
By integrating these expert-validated procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and uphold the highest standards of scientific responsibility.
References
-
Hazardous Waste Segregation. (n.d.). University of Wisconsin-Milwaukee.[Link]
-
Safety Data Sheet for Bromobenzene. (n.d.). Loba Chemie.[Link]
-
Safety Data Sheet for a related brominated compound. (2025). Thermo Fisher Scientific.[Link]
-
Halogenated Waste Guidance. (n.d.). University of Alabama at Birmingham.[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.[Link]
-
List of Halogenated Organic Compounds Regulated Under § 268.32. (2000). eCFR :: 40 CFR Part 268 Appendix III.[Link]
-
Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency.[Link]
-
Safety Data Sheet: Bromobenzene. (n.d.). Carl ROTH.[Link]
-
Safety Data Sheet for a related brominated compound. (2025). Thermo Fisher Scientific.[Link]
-
EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.[Link]
-
Four Different RCRA Waste Codes (EPA Hazardous Wastes). (2014). Envera Consulting.[Link]
-
Procedures for Disposal of Hazardous Waste Chemicals. (n.d.). Trent University.[Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency.[Link]
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023). ALS Global.[Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency.[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. uakron.edu [uakron.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. trentu.ca [trentu.ca]
- 11. lobachemie.com [lobachemie.com]
- 12. epa.gov [epa.gov]
- 13. wku.edu [wku.edu]
- 14. Differences Between the 4 RCRA Waste Codes [enveraconsulting.com]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dibromo-4-methoxy-2-methylbenzene
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 1,3-Dibromo-4-methoxy-2-methylbenzene (CAS No: 688744-20-9).[1][2] We will move beyond a simple checklist to explain the causality behind each safety recommendation, ensuring every protocol is a self-validating system for your protection.
Hazard Assessment: An Evidence-Based Approach to an Uncharacterized Compound
Comprehensive toxicological data for 1,3-Dibromo-4-methoxy-2-methylbenzene is not widely published. In such cases, a prudent and scientifically-grounded approach involves evaluating the hazards of structurally analogous compounds. This chemical is a substituted aromatic ether containing bromine atoms. This structure suggests a potential for skin, eye, and respiratory irritation, a common trait for many halogenated organic compounds.[3]
To build a reliable, albeit conservative, hazard profile, we can examine the documented classifications of similar molecules.
| Compound | CAS No. | GHS Hazard Classifications | Source(s) |
| 1,3-Dibromobenzene | 108-36-1 | Skin Irritation (Cat. 2), Serious Eye Irritation (Cat. 2), STOT SE (Cat. 3) - Respiratory Irritation | [4][5] |
| α,α'-Dibromo-p-xylene | 623-24-5 | Skin Irritation (Cat. 2), Serious Eye Irritation (Cat. 2A), STOT SE (Cat. 3) - Respiratory Irritation | |
| 2-Bromo-4-methylanisole | 22002-45-5 | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), STOT SE (Cat. 3) - Respiratory system | [6] |
| 1,3-Dibromo-5-methoxy-2-methyl-benzene | N/A | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [7] |
-
A skin irritant.
-
A serious eye irritant.
-
A respiratory tract irritant.
-
Potentially harmful if swallowed.
These hazards guide every subsequent recommendation for personal protective equipment and handling procedures.
Core Directive: A Multi-Layered PPE & Engineering Control Strategy
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness is predicated on the correct implementation of engineering and administrative controls. The following workflow illustrates the decision-making process for ensuring your safety.
Caption: PPE selection workflow for handling 1,3-Dibromo-4-methoxy-2-methylbenzene.
Engineering Controls: Your Primary Defense
All handling of 1,3-Dibromo-4-methoxy-2-methylbenzene must be conducted in a properly functioning and certified chemical fume hood.[3][8] The fume hood provides critical ventilation to dilute and remove vapors, preventing respiratory exposure.[9]
Personal Protective Equipment: A Detailed Protocol
A. Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[10] Normal prescription glasses are not a substitute for safety eyewear.
-
Causality: Goggles provide a seal around the eyes to protect against splashes and irritating vapors, which are anticipated hazards.[11]
-
Enhanced Protection: When handling larger volumes (>50 mL) or performing operations with a significant splash risk (e.g., transfers, quenching), a full-face shield must be worn over the safety goggles.[8][12]
B. Hand Protection:
-
Requirement: At a minimum, wear disposable nitrile gloves. It is highly recommended to wear two pairs (double-gloving).[8]
-
Causality: Nitrile gloves offer good splash protection against a wide range of chemicals, including aromatic solvents and ethers.[9][10] However, disposable gloves have short breakthrough times and are intended for incidental contact only.
-
Protocol:
-
Always inspect gloves for tears or holes before use.
-
If direct contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid skin contact, wash your hands, and don a new pair.[13]
-
For extended handling or immersion potential, heavier-duty gloves such as butyl rubber or Viton™ should be used.[8] Consult a glove manufacturer's chemical resistance guide for specific recommendations.
-
C. Body Protection:
-
Requirement: A clean, flame-resistant lab coat, fully buttoned, is required.[8] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8]
-
Causality: This protects your skin from incidental splashes and contact. The lab coat should be removed promptly if it becomes contaminated.
D. Respiratory Protection:
-
Requirement: Under normal operating conditions within a certified fume hood, respiratory protection is not required.[8]
-
Causality: The fume hood provides adequate ventilation to keep vapor concentrations below exposure limits. If any procedure must be conducted outside of a fume hood, a full risk assessment must be performed by your institution's Environmental Health & Safety (EHS) department to determine the appropriate respirator (e.g., an air-purifying respirator with organic vapor cartridges).
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clear, and all required PPE is donned correctly. Locate the nearest emergency shower and eyewash station.[14]
-
Weighing: If the material is a solid, weigh it out in the fume hood to prevent inhalation of any fine particulates.
-
Transfer: Conduct all transfers of the chemical within the fume hood.
-
Post-Handling: After use, securely cap the container. Wipe down the work surface with an appropriate solvent.
-
Doffing PPE: Remove gloves and lab coat before leaving the laboratory area. Wash hands thoroughly with soap and water.[4][15]
Emergency Procedures: Immediate First Aid
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][5][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[5][16] |
Spill Response
For a small spill (<100 mL) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[16]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency response team immediately.
Disposal Plan
All waste containing 1,3-Dibromo-4-methoxy-2-methylbenzene, including contaminated consumables (gloves, absorbent pads), must be disposed of as hazardous waste.[16]
-
Collect all waste in a clearly labeled, sealed container. The label must include "Hazardous Waste" and the full chemical name.[16]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific collection and disposal procedures.
References
- BLDpharm. 1,3-Dibromo-4-methoxy-2-methylbenzene.
- ChemicalBook. Benzene, 1,3-dibromo-4-methoxy-2-methyl- CAS 688744-20-9.
- University of Edinburgh Health and Safety Department. Ethers - Handling and control of exposure. (2010).
- PubChem. 1,2-Dibromo-4-methylbenzene.
- Purdue University.
- University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
- Thermo Fisher Scientific.
- Acros Organics.
- Sigma-Aldrich. Safety Data Sheet: α,α'-Dibromo-p-xylene. (2024).
- University of Texas at Dallas.
- New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Hazards. (2015).
- MCR Safety. Understanding Solvents and PPE for Chemical Safety. (2025).
- Sigma-Aldrich. Safety Data Sheet: 2-Bromo-4-methylanisole. (2024).
- A2B Chem. 1,3-DIBROMO-5-METHOXY-2-METHYL-BENZENE.
- ResearchGate.
- CymitQuimica. Safety Data Sheet: 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene. (2024).
- Providence College.
- New Jersey Department of Health. Hazard Summary: Dibromobenzene.
Sources
- 1. 688744-20-9|1,3-Dibromo-4-methoxy-2-methylbenzene|BLD Pharm [bldpharm.com]
- 2. Benzene, 1,3-dibromo-4-methoxy-2-methyl- CAS#: 688744-20-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Akamai Error [sigmaaldrich.com]
- 7. labsolu.ca [labsolu.ca]
- 8. purdue.edu [purdue.edu]
- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 10. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. mcrsafety.com [mcrsafety.com]
- 12. safety.nmsu.edu [safety.nmsu.edu]
- 13. ehs.providence.edu [ehs.providence.edu]
- 14. nj.gov [nj.gov]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
